1-Phenylpyrrolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-6-10(13)11(7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRLBFFWYMHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347671 | |
| Record name | 1-Phenyl-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114473-81-3 | |
| Record name | 1-Phenyl-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylpyrrolidine-2,4-dione: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Phenylpyrrolidine-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific details and potential applications of this heterocyclic compound.
Chemical Structure and Properties
This compound is a derivative of pyrrolidine, featuring a phenyl group attached to the nitrogen atom and two carbonyl groups at positions 2 and 4 of the five-membered ring. This structure contributes to its unique chemical characteristics and potential for biological activity.
Molecular Structure:
-
Molecular Formula: C₁₀H₉NO₂
-
Systematic IUPAC Name: this compound
-
SMILES: O=C1CN(C2=CC=CC=C2)C(=O)C1
-
InChI Key: YCWRLBFFWYMHAQ-UHFFFAOYSA-N
The presence of the dione functional groups and the phenyl ring makes this compound a molecule of interest for further chemical modifications and as a scaffold in medicinal chemistry.
Physicochemical Properties:
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes available computed data. Researchers are encouraged to perform experimental validation of these properties.
| Property | Value | Source |
| Molecular Weight | 189.19 g/mol | Computed |
| Monoisotopic Mass | 189.0633283 Da | PubChem[1] |
| XLogP3 | 1.0 | Predicted |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 1 | Computed |
Synthesis of this compound
A plausible and commonly employed method for the synthesis of pyrrolidine-2,4-diones is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester. For the synthesis of this compound, the starting material would be an N-phenyl-substituted diester.
Proposed Synthetic Pathway via Dieckmann Condensation:
Caption: Proposed synthesis of this compound via Dieckmann condensation.
Detailed Experimental Protocol (Adapted from a similar synthesis):
The following is a generalized protocol for a Lacey-Dieckmann cyclization, which can be adapted for the synthesis of this compound.[2]
Materials:
-
N-Phenyliminodiacetic acid diethyl ester
-
Sodium ethoxide (NaOEt) or another suitable strong base
-
Anhydrous ethanol or another suitable aprotic solvent
-
Hydrochloric acid (HCl) for acidic workup
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Diester: The N-phenyliminodiacetic acid diethyl ester, dissolved in anhydrous ethanol, is added dropwise to the stirred base solution at room temperature.
-
Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Spectroscopic Characterization
1H NMR Spectroscopy (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.8 | s | 2H | CH₂ adjacent to N |
| ~3.4 | s | 2H | CH₂ between carbonyls |
13C NMR Spectroscopy (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~205 | C=O (at C4) |
| ~170 | C=O (at C2) |
| ~138 | Quaternary aromatic carbon (C-ipso) |
| ~129 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~50 | CH₂ adjacent to N |
| ~45 | CH₂ between carbonyls |
IR Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1750-1700 | Strong | C=O stretch (dione) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1400-1300 | Medium | C-N stretch |
Mass Spectrometry (Predicted Fragmentation):
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 189.19. Common fragmentation patterns would involve the loss of CO, cleavage of the pyrrolidine ring, and fragmentation of the phenyl group.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of pyrrolidine-2,4-dione derivatives has been investigated for various pharmacological activities.
Antimicrobial and Antifungal Activity: Several studies have reported that derivatives of pyrrolidine-2,4-dione exhibit promising antibacterial and antifungal properties. These compounds may serve as scaffolds for the development of new antimicrobial agents.
Anti-inflammatory Activity: A related compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress the Toll-Like Receptor 4 (TLR4) signaling pathway.[3][4] This pathway is a key component of the innate immune system and is involved in inflammatory responses. It is plausible that this compound could also modulate inflammatory signaling pathways, making it a candidate for further investigation in this area.
Diagram of a Potential Signaling Pathway Interaction:
Caption: Potential inhibitory effect on the TLR4 signaling pathway.
Experimental Workflow for Characterization
A systematic workflow is crucial for the unambiguous characterization of newly synthesized this compound.
Caption: A typical workflow for the characterization of synthesized this compound.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications. The provided synthetic and characterization workflows offer a starting point for such studies. The potential for this compound to interact with inflammatory pathways warrants deeper exploration in the context of drug discovery.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 1-Phenylpyrrolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenylpyrrolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthetic protocol, this document outlines a plausible and scientifically sound synthetic approach based on established chemical principles, primarily the Dieckmann condensation. Furthermore, it details the expected analytical characterization of the target molecule.
Synthetic Approach
The synthesis of this compound can be conceptually approached through an intramolecular Dieckmann condensation of a suitably substituted N-phenyl-β-alanine ester. This method is a reliable strategy for the formation of five-membered rings and the generation of β-keto ester functionalities within a cyclic framework.[1][2][3][4][5] The proposed synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of Ethyl N-phenyl-β-alaninate
This step involves the Michael addition of aniline to ethyl acrylate.
-
Materials: Aniline, Ethyl acrylate, Triethylamine (optional, as catalyst), Ethanol (solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) in ethanol.
-
Add ethyl acrylate (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of triethylamine can be added.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl N-phenyl-β-alaninate.
-
Step 2: Synthesis of Diethyl N-phenyl-N-(2-ethoxy-2-oxoethyl)-β-alaninate
This step involves the N-acylation of the secondary amine with ethyl chloroacetate.
-
Materials: Ethyl N-phenyl-β-alaninate, Ethyl chloroacetate, Sodium hydride (or another suitable base), Anhydrous tetrahydrofuran (THF) (solvent).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl N-phenyl-β-alaninate (1.0 eq) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude diester precursor can be purified by column chromatography.
-
Step 3: Synthesis of this compound via Dieckmann Condensation
This is the key cyclization step.[1][2][3][4][5]
-
Materials: Diethyl N-phenyl-N-(2-ethoxy-2-oxoethyl)-β-alaninate, Sodium ethoxide (or potassium tert-butoxide), Anhydrous toluene or THF (solvent), Hydrochloric acid (for workup).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diester precursor (1.0 eq) in anhydrous toluene.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol or solid potassium tert-butoxide portion-wise.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid to neutralize the base.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques and physical property measurements. The expected data is summarized below.
Data Presentation
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Melting Point | Expected to be a solid at room temperature. The exact melting point would need to be determined experimentally. |
| ¹H NMR | Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet, 5H). Methylene protons (pyrrolidine ring): Two distinct signals, likely in the range of 2.5-4.0 ppm. The protons at C3 and C5 will have different chemical shifts and may show coupling. |
| ¹³C NMR | Carbonyl carbons (C2 and C4): ~165-175 ppm and ~200-210 ppm (keto-enol tautomerism might influence this). Aromatic carbons: ~120-140 ppm. Methylene carbons (C3 and C5): ~30-50 ppm. |
| FT-IR (cm⁻¹) | ~1750-1700 (C=O stretch, dione). ~1600 (C=C aromatic stretch). ~3000-2850 (C-H stretch). |
| Mass Spectrometry (m/z) | [M]+ at 175. Key fragments would involve the loss of CO and fragmentation of the pyrrolidine ring. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the five protons of the phenyl group. The pyrrolidine ring protons at positions 3 and 5 would likely appear as two distinct signals, possibly multiplets, in the upfield region (δ 2.5-4.0 ppm) due to their different chemical environments. The integration of these signals should correspond to a 5:2:2 ratio.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon signals, one for the amide carbonyl (C2) and one for the ketone carbonyl (C4). The chemical shifts of these carbons will be in the downfield region. The phenyl group will show characteristic signals in the aromatic region. Two signals corresponding to the methylene carbons (C3 and C5) of the pyrrolidine ring are also expected.
FT-IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands characteristic of the two carbonyl groups in the dione structure, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include those for aromatic C-H and aliphatic C-H stretching.
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 175, corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of carbon monoxide (CO) and cleavage of the pyrrolidine ring, providing further structural confirmation.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a robust theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route, centered around the Dieckmann condensation, offers a viable pathway for obtaining this target molecule. The outlined characterization methods and predicted data will be instrumental for researchers in confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for scientists and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
Spectroscopic Profile of 1-Phenylpyrrolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Phenylpyrrolidine-2,4-dione. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside predicted Mass Spectrometry (MS) data. The methodologies provided are standardized protocols for the acquisition of such data for a solid organic compound.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, offering a foundational dataset for the characterization of this molecule.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.8 | Singlet | 2H | CH₂ (Position 5) |
| ~ 3.4 | Singlet | 2H | CH₂ (Position 3) |
Note: Predicted spectra are generated using computational algorithms and may vary from experimental results. The solvent is typically CDCl₃ or DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 205 | C=O (Position 4) |
| ~ 170 | C=O (Position 2) |
| ~ 138 | Quaternary Aromatic Carbon (C-N) |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 125 | Aromatic CH |
| ~ 50 | CH₂ (Position 5) |
| ~ 45 | CH₂ (Position 3) |
Note: Predicted spectra provide an estimation of chemical shifts and are valuable for initial characterization.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1750 | Strong | C=O stretch (dione) |
| ~ 1680 | Strong | C=O stretch (amide) |
| ~ 1600, 1490 | Medium-Strong | Aromatic C=C stretch |
| ~ 1350 | Medium | C-N stretch |
| ~ 750, 690 | Strong | Aromatic C-H bend (monosubstituted) |
Note: Predicted IR data can guide the interpretation of experimental spectra by highlighting key functional group vibrations.
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrometry data is derived from the compound's molecular formula (C₁₀H₉NO₂) and molecular weight (175.18 g/mol ).[1]
Table 4: Predicted m/z Values for this compound Adducts[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 176.0706 |
| [M+Na]⁺ | 198.0525 |
| [M+K]⁺ | 214.0265 |
| [M-H]⁻ | 174.0560 |
| [M+NH₄]⁺ | 193.0971 |
| [M+HCOO]⁻ | 220.0615 |
Note: These values are calculated based on the monoisotopic mass and are essential for identifying the molecular ion peak in mass spectrometry analysis.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically run. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.
-
Infrared (IR) Spectroscopy
A common method for analyzing solid samples is the thin-film method.
-
Sample Preparation:
-
Place a small amount (1-2 mg) of this compound in a clean, dry watch glass or vial.
-
Add a few drops of a volatile solvent (e.g., acetone or dichloromethane) to dissolve the solid.
-
Using a pipette, apply a small drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets.
-
As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase ions of the analyte.
-
These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.
-
Spectra are typically acquired in both positive and negative ion modes to observe different adducts.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylpyrrolidine-2,4-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of 1-phenylpyrrolidine-2,4-dione and its derivatives. The diverse biological activities of these compounds are detailed, with a focus on their interactions with key cellular targets and signaling pathways. This document summarizes quantitative data, outlines experimental protocols, and provides visual representations of complex biological processes to facilitate further research and drug development efforts in this area.
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
Derivatives of the this compound scaffold have been identified as potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of various cancers, including prostate and breast cancer.[1] Inhibition of AKR1C3 is a promising therapeutic strategy, and several studies have quantified the inhibitory potential of this class of compounds.
Quantitative Data: AKR1C3 Inhibition
| Compound Derivative Class | Specific Compound Example | Target | IC50 (µM) | Reference |
| 17α-picolyl androstane | Compound 1 | AKR1C3 | ~32 | [2] |
| 17(E)-picolinylidene androstane | Compound 7 | AKR1C3 | ~14 | [2] |
| 17(E)-picolinylidene androstane | Compound 2 | AKR1C3 | 16.17 ± 1.52 | [2] |
| 17(E)-picolinylidene androstane | Compound 3 | AKR1C3 | 12.09 ± 4.16 | [2] |
| Phenylpyrrolidin-2-one | Compound 4 | AKR1C3 | 0.122 | [1] |
| Phenylpyrrolidin-2-one | Compound 3 | AKR1C3 | 26.33 | [1] |
| N-Phenyl-Aminobenzoate | Flufenamic acid | AKR1C3 | 0.051 | [3] |
| N-Phenyl-Aminobenzoate | Compound 1o | AKR1C3 | 0.038 |
Experimental Protocol: AKR1C3 Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against the AKR1C3 enzyme.[2]
1. Reagents and Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
9,10-phenanthrenequinone (PQ, substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring fluorescence at excitation/emission wavelengths of 340/460 nm
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing potassium phosphate buffer, recombinant AKR1C3 enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and test compounds for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding NADPH and the substrate (PQ).
-
Immediately measure the decrease in NADPH fluorescence in kinetic mode every 30 seconds for 10 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: AKR1C3 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound derivatives against AKR1C3.
Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Certain derivatives of this compound have demonstrated the ability to dually inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition is a significant area of interest for the development of anti-inflammatory agents with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: COX and 5-LOX Inhibition
| Compound Derivative Class | Target | IC50 (µM) | Reference |
| N-hydroxyurea derivative of indomethacin (1) | COX-2 | 5.26 | [4] |
| 5-LOX | 2.33 | [4] | |
| N-hydroxyurea derivative of flurbiprofen (2) | COX-2 | 6.83 | [4] |
| 5-LOX | 1.89 | [4] | |
| N-hydroxyurea derivative of diclofenac (3) | COX-2 | 7.14 | [4] |
| 5-LOX | 1.57 | [4] | |
| "type B hydroxamic acid" of ibuprofen (11) | COX-2 | 36.18 | [5] |
| 5-LOX | 1.04 | [5] | |
| "type B hydroxamic acid" of naproxen (12) | COX-2 | 83.42 | [5] |
| 5-LOX | 1.29 | [5] | |
| Thiophene derivative (5b) | COX-2 | 5.45 | [6] |
| 5-LOX | 4.33 | [6] |
Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays
The following protocol describes a common method for assessing the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX enzymes in vitro.[6]
1. Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probes (e.g., ADHP for COX, specific probe for 5-LOX)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)
-
96-well black microplates
-
Fluorometric microplate reader
2. Assay Procedure:
-
In separate wells of a 96-well plate, add the reaction buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and the test compound at various concentrations.
-
Incubate the enzyme and test compound for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the substrate, arachidonic acid, and the fluorometric probe.
-
Measure the fluorescence intensity over time using a microplate reader.
3. Data Analysis:
-
Determine the rate of the enzymatic reaction from the change in fluorescence over time.
-
Calculate the percentage of inhibition for each test compound concentration compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the fitted curve.
Experimental Workflow: Dual COX/5-LOX Inhibition Assay
Caption: Workflow for assessing dual inhibition of COX and 5-LOX enzymes.
Suppression of Toll-like Receptor (TLR) Signaling
Certain 1-phenylpyrrolidine derivatives have been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial components of the innate immune system.[7] Specifically, these compounds can inhibit the activation of downstream transcription factors such as NF-κB and IRF3, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Signaling Pathway: TLR4 Inhibition
Caption: Inhibition of the TLR4 signaling pathway by 1-phenylpyrrolidine derivatives.
Experimental Protocol: NF-κB Activation Assay (HEK-Blue™ TLR4 Cells)
This protocol describes a method to assess the inhibition of TLR4-mediated NF-κB activation using a reporter cell line.[7]
1. Reagents and Materials:
-
HEK-Blue™ hTLR4 cells (stably transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter)
-
HEK-Blue™ Detection medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Spectrophotometer capable of reading absorbance at 620-650 nm
2. Assay Procedure:
-
Seed HEK-Blue™ hTLR4 cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with a known concentration of LPS to activate the TLR4 signaling pathway.
-
Incubate the plates for a period sufficient to allow for SEAP expression (e.g., 16-24 hours).
-
Add HEK-Blue™ Detection medium to the cell supernatant.
-
Incubate for a short period (e.g., 1-3 hours) to allow for color development.
-
Measure the absorbance at 620-650 nm.
3. Data Analysis:
-
The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Inhibition of Carbonic Anhydrases (CA)
Derivatives of the pyrrolidine-2,5-dione scaffold have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes I and II. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Derivative Class | Target | Ki (µM) | Reference |
| Glycine sulfonamide (G1) | hCA I | 14.66 | [8] |
| hCA II | 18.31 | [8] | |
| Phenylalanine sulfonamide (P1) | hCA I | 315 | [8] |
| hCA II | 143.8 | [8] | |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides (9-16) | hCA I | 0.3167 - 0.5331 | [9] |
| hCA II | 0.4125 - 0.6246 | [9] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric method for assessing the inhibitory activity of compounds against carbonic anhydrases.
1. Reagents and Materials:
-
Purified human carbonic anhydrase I and II
-
4-Nitrophenylacetate (NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Acetazolamide (standard inhibitor)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 348 nm
2. Assay Procedure:
-
Add Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme to the wells of a 96-well plate.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, 4-nitrophenylacetate.
-
Immediately monitor the increase in absorbance at 348 nm due to the formation of 4-nitrophenolate.
3. Data Analysis:
-
Determine the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 values from dose-response curves.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Blockade of L-type Calcium Channels (Cav1.2)
The anticonvulsant activity of some pyrrolidine-2,5-dione derivatives has been linked to their ability to block L-type voltage-gated calcium channels, specifically Cav1.2. These channels play a critical role in neuronal excitability, and their modulation can have significant effects on seizure activity.
Quantitative Data: L-type Calcium Channel Blockade
| Compound Derivative Class | Target | pEC50 | Reference |
| 1,4-Dihydropyridine (Compound 5) | L-type Ca2+ channels | 6.46 ± 0.07 | [10] |
| 1,4-Dihydropyridine (Compound 6) | L-type Ca2+ channels | 6.35 ± 0.10 | [10] |
| Verapamil (Reference) | L-type Ca2+ channels | 6.97 ± 0.15 | [10] |
| m-Nifedipine (Reference) | L-type Ca2+ channels | 6.48 ± 0.05 | [10] |
Note: pEC50 is the negative logarithm of the EC50 value.
Experimental Protocol: Cav1.2 Channel Inhibition Assay (Patch-Clamp Electrophysiology)
This protocol describes the gold-standard method for measuring the effect of compounds on Cav1.2 channel activity.
1. Reagents and Materials:
-
Cell line stably expressing human Cav1.2 channels (e.g., HEK293 cells)
-
External and internal patch-clamp solutions
-
Test compounds dissolved in the external solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling patch pipettes
2. Assay Procedure:
-
Culture the Cav1.2-expressing cells to an appropriate confluency.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit Cav1.2 currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps to various potentials (e.g., from -40 mV to +60 mV).
-
Record the baseline Cav1.2 currents.
-
Perfuse the cell with the external solution containing the test compound at different concentrations.
-
Record the Cav1.2 currents in the presence of the compound after the effect has reached a steady state.
3. Data Analysis:
-
Measure the peak inward current at each voltage step before and after the application of the compound.
-
Calculate the percentage of inhibition of the peak current at each concentration.
-
Construct a concentration-response curve and determine the IC50 value.
Logical Relationship: From Compound to Cellular Effect
Caption: Proposed mechanism of anticonvulsant activity via Cav1.2 channel blockade.
References
- 1. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thescipub.com [thescipub.com]
A Technical Guide to the Synthesis of Pyrrolidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrrolidine-2,4-dione, also known as the tetramic acid moiety, is a privileged heterocyclic scaffold found in a wide array of natural products and pharmacologically active compounds.[1][2] These molecules exhibit a diverse range of biological activities, including antibiotic, antiviral, antifungal, cytotoxic, and enzyme inhibitory properties.[1][3][4] The versatile biological profile and the synthetically accessible core structure have made pyrrolidine-2,4-diones attractive targets for organic synthesis and medicinal chemistry, particularly in the development of novel therapeutic agents.[2][5] This guide provides an in-depth review of the core synthetic strategies for constructing the pyrrolidine-2,4-dione ring system, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
Core Synthetic Strategies
The synthesis of the pyrrolidine-2,4-dione core can be achieved through several strategic approaches, ranging from classic condensation reactions to modern multi-component and solid-phase methodologies. The most prominent of these are the Dieckmann condensation, multi-component reaction strategies, and solid-phase synthesis.
Dieckmann Condensation of N-Acyl Amino Esters
The Dieckmann condensation is a cornerstone intramolecular reaction for the synthesis of five- and six-membered cyclic β-keto esters.[6][7] In the context of pyrrolidine-2,4-diones, this reaction involves the base-catalyzed intramolecular cyclization of an N-acyl amino acid ester.[8][9] The process is widely used due to its reliability and the ready availability of starting materials (amino acids and acylating agents).
Mechanism: The reaction is initiated by a strong base that deprotonates the α-carbon of the N-acyl group, forming an enolate.[6][10] This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group yields the cyclic β-keto ester, the pyrrolidine-2,4-dione. An acidic workup is typically required to neutralize the enolate formed under the basic conditions.[10] A significant challenge with this method can be the epimerization at the C-5 position, which can occur under the basic reaction conditions.[8]
References
- 1. Microwave-assisted efficient and facile synthesis of tetramic acid derivatives via a one-pot post-Ugi cascade reaction - ProQuest [proquest.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. purechemistry.org [purechemistry.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Potential Therapeutic Targets of 1-Phenylpyrrolidine-2,4-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific therapeutic targets of 1-Phenylpyrrolidine-2,4-dione is limited in publicly available scientific literature. This guide, therefore, leverages data from structurally related compounds and outlines a comprehensive in silico approach to identify and validate potential therapeutic targets. The presented data and experimental protocols are illustrative, based on the analysis of analogous chemical structures, to guide future research endeavors.
Introduction
The pyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a phenyl group at the 1-position can significantly influence its pharmacokinetic and pharmacodynamic properties. While the direct targets of this compound remain to be elucidated, analysis of related compounds suggests potential interactions with key enzymes and signaling pathways implicated in various disease states. This document provides a framework for investigating these potential therapeutic targets through computational and experimental methodologies.
Postulated Therapeutic Targets Based on Structural Analogs
Based on the biological activities of structurally similar pyrrolidine derivatives, several potential therapeutic targets for this compound can be hypothesized. These include enzymes involved in inflammation, cancer, and infectious diseases.
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)
Derivatives of pyrrolidin-2-one have been identified as inhibitors of AKR1C3, an enzyme implicated in the progression of prostate and breast cancers.
Carbonic Anhydrases
Substituted pyrrolidine-2,5-diones have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isozymes, particularly hCA II. These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.
Fungal Enzymes
The pyrrolidine-2,4-dione core has been associated with antifungal activity, suggesting potential inhibition of essential fungal enzymes. Theoretical studies on related 1-phenylpyrrolidine-2,5-diones have explored the structural requirements for this activity.
In Silico Target Prediction and Validation Workflow
A systematic in silico approach can be employed to predict and prioritize potential therapeutic targets of this compound.
Detailed Methodologies for In Silico Prediction
3.1.1. Ligand-Based Virtual Screening:
-
Principle: This method identifies potential targets by comparing the 2D or 3D structure of this compound to databases of compounds with known biological activities.
-
Protocol:
-
Generate a 3D conformation of this compound using computational chemistry software (e.g., Avogadro, ChemDraw).
-
Utilize a similarity search algorithm (e.g., Tanimoto coefficient) to screen public and commercial databases (e.g., ChEMBL, PubChem, ZINC).
-
Analyze the biological targets of the top-scoring similar compounds to identify potential targets for this compound.
-
3.1.2. Structure-Based Virtual Screening (Molecular Docking):
-
Principle: This method predicts the binding affinity and pose of this compound within the binding sites of known protein structures.
-
Protocol:
-
Prepare the 3D structure of this compound (ligand) and a library of potential protein targets (receptors) obtained from the Protein Data Bank (PDB).
-
Define the binding site on each receptor.
-
Perform molecular docking simulations using software such as AutoDock Vina or Glide.
-
Rank the potential targets based on the predicted binding energy (docking score) and analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Hypothetical Quantitative Data
The following table presents hypothetical data that could be generated from the in silico and subsequent experimental validation studies.
| Potential Target | In Silico Method | Predicted Binding Affinity (kcal/mol) | Experimental Validation | IC50 / Ki (µM) |
| AKR1C3 | Molecular Docking | -8.5 | Enzyme Inhibition Assay | 5.2 |
| Carbonic Anhydrase II | Molecular Docking | -7.9 | Enzyme Inhibition Assay | 12.8 |
| Fungal Lanosterol 14α-demethylase | Molecular Docking | -9.1 | MIC Assay | 2.5 |
| Toll-like Receptor 4 (TLR4) | Ligand Similarity | N/A | NF-κB Reporter Assay | 8.7 |
Signaling Pathway Analysis
Based on the potential inhibition of Toll-like Receptor 4 (TLR4), a key mediator of inflammatory responses, the following signaling pathway diagram illustrates the potential mechanism of action of this compound.
Experimental Protocols for Target Validation
AKR1C3 Enzyme Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against human AKR1C3.
-
Materials: Recombinant human AKR1C3, NADPH, substrate (e.g., 9,10-phenanthrenequinone), assay buffer, 96-well microplate, plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control.
-
Initiate the reaction by adding the AKR1C3 enzyme.
-
Add the substrate to start the reaction.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
NF-κB Reporter Assay
-
Objective: To assess the effect of this compound on the NF-κB signaling pathway in a cellular context.
-
Materials: Human cell line (e.g., HEK293T) stably expressing an NF-κB luciferase reporter construct, cell culture medium, lipopolysaccharide (LPS) as a TLR4 agonist, luciferase assay reagent, luminometer.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS to activate the TLR4/NF-κB pathway.
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activation.
-
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a combination of in silico prediction methods and in vitro validation assays provides a robust framework for its investigation. The potential for this compound to modulate key targets in cancer and inflammation, such as AKR1C3 and TLR4, warrants further exploration. The methodologies and hypothetical data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the therapeutic potential of this and other novel chemical entities.
In Silico Modeling of 1-Phenylpyrrolidine-2,4-dione Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 1-Phenylpyrrolidine-2,4-dione and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been explored for a range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents. This document details the key molecular targets, summarizes quantitative interaction data, outlines detailed experimental protocols for in silico analysis, and visualizes relevant biological pathways.
Molecular Targets and Therapeutic Potential
In silico and in vitro studies have identified several key protein targets for this compound and its analogs. The diverse biological activities stem from the interactions with these specific enzymes and receptors.
-
Antimicrobial Targets: As potential antimicrobial agents, derivatives of this scaffold have been investigated for their ability to inhibit essential bacterial enzymes. One such target is tyrosyl-tRNA synthetase , an enzyme crucial for bacterial protein synthesis. Inhibition of this enzyme disrupts the bacterium's ability to produce necessary proteins, leading to cell death.[1]
-
Anticancer Targets: The anticancer potential of phenylpyrrolidinone derivatives has been linked to the inhibition of enzymes such as cyclooxygenase (COX) , particularly the COX-2 isoform, which is often overexpressed in tumor tissues and plays a role in inflammation and cell proliferation.[2]
-
Antidiabetic Targets: For the management of type 2 diabetes, these compounds have been explored as inhibitors of α-glucosidase , an intestinal enzyme responsible for the breakdown of carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption can be slowed, helping to manage postprandial hyperglycemia. Another significant target in this area is Dipeptidyl peptidase-IV (DPP-4) , an enzyme that inactivates incretin hormones, which are involved in insulin secretion.[3][4]
-
Antimalarial Targets: The scaffold has also been investigated for its potential to inhibit prolyl-tRNA synthetase in Plasmodium falciparum, the parasite responsible for malaria. This enzyme is essential for the parasite's protein synthesis and survival.[5]
Quantitative Data Summary
Table 1: Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives [6]
| Compound | Target Organism | MIC (µM) |
| 5a | Enterococcus faecalis | 0.25 |
| 5g | Enterococcus faecalis | 0.25 |
| 5a | Candida albicans | 0.125 |
| 5d | Candida albicans | 0.25 |
| 5e | Candida albicans | 0.25 |
| 5g | Candida albicans | 0.25 |
Table 2: Anticancer Activity of Pyrrolidinone Derivatives [7]
| Compound | Cell Line | EC50 (µM) |
| 13 | IGR39 (Melanoma) | 2.50 ± 0.46 |
| 13 | PPC-1 (Prostate) | 3.63 ± 0.45 |
| 13 | MDA-MB-231 (Breast) | 5.10 ± 0.80 |
| 13 | Panc-1 (Pancreatic) | 5.77 ± 0.80 |
Table 3: α-Glucosidase Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | IC50 (µM) |
| 11o | 28.3 ± 0.28 |
| 22a | 0.98 ± 0.008 |
Experimental Protocols for In Silico Modeling
This section provides detailed methodologies for the key in silico experiments to evaluate the interactions of this compound and its derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general workflow for docking this compound into the active site of a target protein.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH of 7.4.
-
Repair any missing residues or atoms using tools like Modeller.
-
Minimize the energy of the protein structure using a force field such as CHARMM22.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
Set up the grid box to encompass the defined active site.
-
Perform the docking simulation using software such as AutoDock Vina or Glide.
-
Analyze the resulting docking poses based on their binding affinity scores (e.g., kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) with the receptor's amino acid residues.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and conformational changes.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field for the protein and ligand (e.g., AMBER or GROMOS).
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble (constant Number of particles, Volume, and Temperature).
-
Equilibrate the system under the NPT ensemble (constant Number of particles, Pressure, and Temperature) to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) under the NPT ensemble.
-
Save the trajectory of atomic coordinates at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the hydrogen bond network and other non-covalent interactions between the ligand and the protein over time.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
Protocol:
-
Input:
-
Provide the 2D structure of this compound in a suitable format (e.g., SMILES).
-
-
Prediction Tools:
-
Parameters to Analyze:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
Lipinski's Rule of Five: Evaluate the drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical in silico experimental workflow.
Signaling Pathways
Experimental Workflow
Conclusion
The in silico modeling of this compound and its derivatives offers a powerful approach to understanding their therapeutic potential and guiding the design of new, more potent and selective drug candidates. The methodologies outlined in this guide provide a robust framework for researchers to investigate the interactions of this versatile scaffold with a range of biological targets. While experimental data on the parent compound is limited, the predictive power of computational techniques allows for the generation of valuable insights that can accelerate the drug discovery and development process. Future work should focus on synthesizing and experimentally validating the in silico predictions for this compound to provide a more complete understanding of its structure-activity relationships.
References
- 1. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on 1-Phenylpyrrolidine-2,4-dione: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpyrrolidine-2,4-dione, a core heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this foundational molecule. Detailed experimental protocols for its synthesis via Dieckmann cyclization are presented, along with a summary of its physicochemical properties. Furthermore, the known biological activities of its derivatives, including antifungal and anticonvulsant effects, are discussed, and a representative signaling pathway is illustrated to highlight potential mechanisms of action. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrolidine-2,4-dione framework.
Introduction and Historical Context
This compound belongs to the broader class of tetramic acids, which are characterized by a pyrrolidine-2,4-dione ring system. Natural products containing the tetramic acid motif have been known for their diverse and potent biological activities, including antibacterial, antiviral, antifungal, and antitumor properties.[1][2] The initial discovery and synthesis of the parent this compound are not well-documented in a single seminal publication. However, its synthesis falls under the well-established principles of heterocyclic chemistry, with the Dieckmann condensation being a primary method for the formation of the five-membered ring.[3][4][5][6] The ongoing interest in this scaffold is driven by the therapeutic potential of its derivatives.[7][8][9][10]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis of this compound
The primary route for the synthesis of this compound is the intramolecular Dieckmann condensation of an appropriate N-substituted diester. A detailed experimental protocol is outlined below.
Experimental Protocol: Dieckmann Cyclization
Reaction Scheme:
Caption: General scheme for the Dieckmann cyclization to form this compound.
Materials:
-
N-Phenyl-N-(ethoxycarbonylmethyl)glycine ethyl ester
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of N-Phenyl-N-(ethoxycarbonylmethyl)glycine ethyl ester in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous ethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic (pH ~5-6).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield and Characterization:
-
¹H NMR: Expected signals would include multiplets for the phenyl protons and singlets or multiplets for the methylene protons of the pyrrolidine ring.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.[11][12]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.
Biological Activities and Potential Mechanisms of Action
While the biological activity of the unsubstituted this compound is not extensively studied, numerous derivatives have shown significant pharmacological effects, suggesting the importance of this core structure.
Antifungal Activity
Derivatives of pyrrolidine-2,4-dione have been reported to possess antifungal activity.[8][13] A theoretical study on 1-phenylpyrrolidine-2,5-diones has suggested that the presence of the intact N-phenylsuccinimide moiety is essential for their antifungal effect.[14] The mechanism of action for some tetramic acid derivatives involves the disruption of the fungal cell membrane's proton gradient, acting as protonophores.[11]
Anticonvulsant Activity
Several derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties.[9][10] Some of these compounds have shown potent activity in animal models of epilepsy, such as the maximal electroshock (MES) test.[9][10] The proposed mechanism of action for some of these derivatives involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.[7]
Signaling Pathways
Based on the known biological activities of tetramic acid derivatives, a potential mechanism of action involves the disruption of cellular membrane potential. The following diagram illustrates a simplified representation of how a tetramic acid derivative might act as a protonophore to disrupt the proton motive force in a bacterial cell, a mechanism that could be analogous in fungal cells.
Caption: Disruption of proton motive force by a tetramic acid derivative.
Future Directions
The this compound scaffold remains a promising starting point for the development of new therapeutic agents. Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the parent compound's biological activity against a wide range of targets is warranted.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the pyrrolidine-2,4-dione core will help in identifying key structural features for enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development.
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry. Its synthesis via the Dieckmann cyclization is a well-established method. While the biological profile of the parent compound is not fully characterized, its derivatives have shown significant potential as antifungal and anticonvulsant agents. This technical guide provides a foundational understanding of this important molecule, which will hopefully inspire further research and development of novel therapeutics based on this promising core structure.
References
- 1. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Chemical Space Exploration of 1-Phenylpyrrolidine-2,4-dione Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenylpyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of this core have been investigated for their potential as anticonvulsant, nootropic, neuroprotective, anticancer, and α-glucosidase inhibitory agents.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical space around this compound, detailing synthetic methodologies, summarizing structure-activity relationships (SAR), and presenting key biological data. The information herein is intended to serve as a resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Synthesis of the this compound Scaffold and Analogs
The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the condensation of aniline with a suitable dicarbonyl compound. One established method is the acylation of aniline with maleic anhydride to form a maleanilic acid intermediate, which then undergoes a Michael addition with another equivalent of aniline, followed by cyclization to yield 1-phenyl-3-phenylaminopyrrolidine-2,5-dione.[5] While this provides a related scaffold, the direct synthesis of the this compound can be accomplished through a multi-component reaction.[6][7]
General Synthetic Workflow
A generalized synthetic scheme for obtaining 1,4,5-trisubstituted pyrrolidine-2,3-diones, which can be adapted for the synthesis of this compound analogs, is presented below. This typically involves a three-component reaction between an aromatic aldehyde, an aniline, and a β-ketoester like ethyl 2,4-dioxovalerate.[6][7]
References
- 1. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of 1-phenyl-3-phenylaminopyrrolidine-2, 5-dione: an organic laboratory experiment on the Michael addition | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for 1-Phenylpyrrolidine-2,4-dione and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-Phenylpyrrolidine-2,4-dione and its derivatives. This class of compounds, belonging to the tetramic acid family, is of significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline the primary synthetic strategies, detailed experimental procedures, and quantitative data to support the design and execution of these syntheses.
Synthesis of this compound Core via Dieckmann Condensation
The fundamental approach to constructing the this compound scaffold is through an intramolecular Dieckmann condensation of a suitable N-phenyl-substituted diester. This classical method provides a reliable route to the core heterocyclic ring system.
Diagram of the Synthetic Workflow
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 1.1: Synthesis of Diethyl N-phenyliminodiacetate
-
Materials: Aniline, Ethyl chloroacetate, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of aniline (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford diethyl N-phenyliminodiacetate.
-
Protocol 1.2: Dieckmann Condensation to form this compound
-
Materials: Diethyl N-phenyliminodiacetate, Sodium ethoxide (NaOEt), Toluene, Hydrochloric acid (HCl).
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in dry toluene, add diethyl N-phenyliminodiacetate (1.0 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate, 1-phenyl-3-ethoxycarbonylpyrrolidine-2,4-dione, is then subjected to hydrolysis and decarboxylation by heating in an acidic aqueous solution (e.g., 10% H₂SO₄) until the evolution of CO₂ ceases.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Quantitative Data Summary
| Step | Reactants | Product | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1.1 | Aniline, Ethyl chloroacetate | Diethyl N-phenyliminodiacetate | K₂CO₃ / DMF | 80 | 12-16 | 75-85 |
| 1.2 | Diethyl N-phenyliminodiacetate | This compound | NaOEt / Toluene | 110 | 4-6 | 60-70 |
Synthesis of this compound Derivatives
The this compound core can be further functionalized at the C3 and C4 positions to generate a library of derivatives.
Three-Component Reaction for 4-Acyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one
A versatile method for synthesizing derivatives is a three-component reaction involving an aromatic aldehyde, aniline, and a β-ketoester.[1][2][3][4]
Diagram of the Three-Component Reaction
Caption: Three-component synthesis of a derivative.
Experimental Protocol
Protocol 2.1: Synthesis of 4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one [2][3][4]
-
Materials: Benzaldehyde, Aniline, Ethyl 2,4-dioxovalerate, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.5 eq), aniline (1.0 eq), and ethyl 2,4-dioxovalerate (1.0 eq) in glacial acetic acid.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC. Upon completion, add distilled water to the flask and stir for 15 minutes to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent mixture (e.g., CH₂Cl₂ and toluene) to obtain the pure product.
-
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | Ethyl 2,4-dioxovalerate | 4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one | Glacial Acetic Acid | RT | 3 | 80 | [3] |
Ugi-Dieckmann Reaction for Tetramic Acid Derivatives
A combinatorial approach for the synthesis of tetramic acid derivatives involves a two-step sequence of an Ugi four-component reaction followed by a Dieckmann condensation.[5][6][7][8]
Diagram of the Ugi-Dieckmann Workflow
Caption: Ugi-Dieckmann reaction sequence.
Experimental Protocol
Protocol 2.2: Microwave-Assisted Ugi/Dieckmann Synthesis of Tetramic Acid Derivatives [6]
-
Materials: Amine (e.g., aniline), Aldehyde (e.g., benzaldehyde), Carboxylic acid (e.g., chloroacetic acid), Isocyanide (e.g., tert-butyl isocyanide), Methanol (MeOH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Procedure:
-
Ugi Reaction: In a microwave vial, combine the amine (1.0 eq), aldehyde (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ugi adduct.
-
Dieckmann Cyclization: To the crude Ugi adduct, add a suitable solvent (e.g., toluene) and DBU (1.5 eq).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the tetramic acid derivative.
-
Quantitative Data Summary
| Amine | Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |
| Aniline | Benzaldehyde | Chloroacetic Acid | t-Butyl isocyanide | 3-chloro-1-phenyl-5-(phenylamino)-5-(tert-butylcarbamoyl)pyrrolidine-2,4-dione | 75 | [6] |
| Benzylamine | Isobutyraldehyde | Chloroacetic Acid | Cyclohexyl isocyanide | 3-chloro-1-benzyl-5-(isopropylamino)-5-(cyclohexylcarbamoyl)pyrrolidine-2,4-dione | 71 | [6] |
Derivatization by N-Alkylation
Further diversity can be introduced by N-alkylation of a pre-existing pyrrolidinone core.[9]
Experimental Protocol
Protocol 3.1: N-Alkylation of 4-Phenylpyrrolidin-2-one [9]
-
Materials: 4-Phenylpyrrolidin-2-one, Sodium hydride (NaH), Anhydrous dioxane, Ethyl chloroacetate.
-
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one (1.0 eq) portion-wise at room temperature.
-
Stir the mixture for 1 hour.
-
Add ethyl chloroacetate (1.1 eq) dropwise.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.
-
Quantitative Data Summary
| Starting Material | Alkylating Agent | Product | Base/Solvent | Time (h) | Yield (%) |
| 4-Phenylpyrrolidin-2-one | Ethyl chloroacetate | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | NaH / Dioxane | 4-6 | Not specified |
References
- 1. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of 1-Phenylpyrrolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrrolidine-2,4-dione is a substituted pyrrolidine derivative. As a member of a chemical class that includes various biologically active compounds, the development of robust and reliable analytical methods for its detection and quantification is crucial for research, quality control, and safety assessment. This document provides detailed application notes and protocols for the analysis of this compound using common analytical techniques. The methodologies described are based on established principles for the analysis of structurally related small organic molecules, including other pyrrolidinone derivatives and synthetic cathinones.[1][2][3]
Analytical Methods
A multi-platform approach is recommended for the unambiguous identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a preliminary scan would be necessary, but a common wavelength for similar aromatic compounds is around 254 nm). For higher sensitivity and selectivity, mass spectrometry detection (LC-MS) in electrospray ionization (ESI) positive mode would be preferable.
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.22 µm syringe filter before injection.
-
Standard Preparation: A stock solution of this compound should be prepared in a suitable organic solvent (e.g., methanol or acetonitrile). Calibration standards are prepared by serial dilution of the stock solution in the initial mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides high sensitivity and structural information from the mass spectrum.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of 100°C held for 1 minute, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C in splitless mode.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Samples can be dissolved in a volatile organic solvent like methanol or ethyl acetate. Derivatization may be necessary if the compound exhibits poor chromatographic behavior, although this is less likely for this specific structure.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure. The spectra would provide information on the number and connectivity of protons and carbons in the molecule.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Characteristic peaks for the ketone carbonyl groups (C=O) and the aromatic ring would be expected.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in determining its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[5]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These are typical values for the analysis of small molecules and would need to be experimentally determined for this compound.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL | 0.5 - 20 ng/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy/Recovery (%) | 90 - 110% | 85 - 115% |
Visualizations
Caption: General analytical workflow for this compound.
Caption: Hypothetical signaling pathway for investigation.
References
- 1. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alpaipars.com [alpaipars.com]
- 5. N-Phenylpyrrolidine [webbook.nist.gov]
High-Throughput Screening Assays for 1-Phenylpyrrolidine-2,4-dione Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1-Phenylpyrrolidine-2,4-dione libraries. The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile template for the discovery of novel modulators of various biological targets. These protocols are designed to guide researchers in identifying and characterizing hit compounds from large chemical libraries, with a focus on biochemical and cell-based assays targeting kinases, G-protein coupled receptors (GPCRs), and bacterial pathogens.
Section 1: Biochemical Assays for this compound Libraries
Biochemical assays are fundamental in primary HTS campaigns to identify compounds that directly interact with purified biological targets such as enzymes.
Kinase Inhibitor Screening: Fluorescence Polarization Assay
Application Note: This protocol outlines a fluorescence polarization (FP) based competition assay to identify this compound compounds that inhibit the activity of a target kinase by competing with a fluorescently labeled tracer for the ATP-binding site. A decrease in fluorescence polarization indicates displacement of the tracer by a test compound, suggesting inhibitory activity.[1]
Experimental Protocol:
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
-
Kinase Solution: Prepare a stock solution of the purified target kinase in Assay Buffer. The final concentration should be empirically determined to provide an optimal assay window.
-
Fluorescent Tracer Solution: Prepare a stock solution of a suitable fluorescently labeled ATP-competitive tracer in Assay Buffer. The final concentration should be at its dissociation constant (Kd) for the target kinase.[1]
-
This compound Library: Prepare serial dilutions of the library compounds in 100% DMSO. A common format is an 11-point, 3-fold serial dilution starting from a 1 mM stock concentration.[1]
Assay Procedure (384-well plate format):
-
Add 50 nL of the serially diluted library compounds or DMSO (as a control) to the wells of a low-volume 384-well black plate.[1]
-
Add 5 µL of the Kinase Solution to each well and incubate for 15 minutes at room temperature.[1]
-
Add 5 µL of the Fluorescent Tracer Solution to each well.[1]
-
Incubate the plate for 60 minutes at room temperature, protected from light.[1]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the selected fluorophore.[1]
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high control (no enzyme) and low control (DMSO).
-
Determine the IC50 value for each active compound by fitting the concentration-response data to a suitable model.
Quantitative Data Summary (Illustrative):
| Compound ID | Target Kinase | IC50 (µM) | Z'-factor |
| PPD-001 | Kinase A | 1.2 | 0.78 |
| PPD-002 | Kinase A | 5.8 | 0.75 |
| PPD-003 | Kinase B | 0.9 | 0.82 |
| PPD-004 | Kinase B | > 50 | 0.81 |
Section 2: Cell-Based Assays for this compound Libraries
Cell-based assays provide a more physiologically relevant context for assessing compound activity, enabling the study of complex signaling pathways and cellular phenotypes.
GPCR Antagonist Screening: Calcium Flux Assay
Application Note: This protocol describes a cell-based calcium flux assay to identify antagonists of a Gq-coupled GPCR. The assay employs a cell line stably expressing the target GPCR and a calcium-sensitive fluorescent dye. GPCR activation by an agonist triggers an increase in intracellular calcium, detected as a fluorescent signal. Antagonistic compounds from the this compound library will inhibit this agonist-induced calcium flux.[1]
Experimental Protocol:
Cell Preparation:
-
Culture a cell line stably expressing the target Gq-coupled GPCR in a suitable growth medium.
-
On the day of the assay, harvest the cells and resuspend them in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1]
-
Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's instructions.[1]
Assay Procedure (384-well plate format):
-
Dispense 10 µL of the dye-loaded cell suspension into each well of a 384-well black, clear-bottom plate.[1]
-
Add 50 nL of the serially diluted this compound compounds or DMSO to the appropriate wells.[1]
-
Incubate the plate for 15-30 minutes at 37°C.[1]
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.[1]
-
Add 10 µL of an agonist solution (at its EC₈₀ concentration) to all wells to stimulate the receptor.[1]
-
Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.[1]
Data Analysis:
-
Calculate the agonist-induced fluorescence response for each well.
-
Determine the percent inhibition of the agonist response for each compound concentration.
-
Calculate the IC50 values for active antagonist compounds.
Quantitative Data Summary (Illustrative):
| Compound ID | Target GPCR | IC50 (µM) | Assay Window (S/B) |
| PPD-101 | GPCR X | 2.5 | 15 |
| PPD-102 | GPCR X | 15.2 | 14 |
| PPD-103 | GPCR Y | 0.8 | 21 |
| PPD-104 | GPCR Y | > 50 | 20 |
Antibacterial Screening: Broth Microdilution Assay
Application Note: This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound compounds against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
Reagent and Culture Preparation:
-
Bacterial Strains: Use logarithmic phase cultures of the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
This compound Library: Prepare stock solutions of the compounds in DMSO.
Assay Procedure (96-well plate format):
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
Data Analysis:
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Calculate the percent growth inhibition for each compound concentration relative to the positive and negative controls.
Quantitative Data Summary (Illustrative):
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PPD-201 | 8 | 32 |
| PPD-202 | > 128 | > 128 |
| PPD-203 | 4 | 16 |
| PPD-204 | 16 | 64 |
Section 3: Signaling Pathway Modulation
Certain 1-phenylpyrrolidine derivatives have been shown to modulate inflammatory signaling pathways. A key example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Mechanism of Action: Some 1-phenylpyrrolidine derivatives can suppress the activation of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
References
Application Note: Purification of 1-Phenylpyrrolidine-2,4-dione
**Abstract
This application note provides a detailed protocol for the purification of 1-Phenylpyrrolidine-2,4-dione, a key intermediate in the synthesis of various biologically active compounds. The described method utilizes recrystallization, a robust and efficient technique for obtaining high-purity material. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The purity of this starting material is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This protocol outlines a straightforward and effective purification procedure using standard laboratory techniques.
Materials and Reagents
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Experimental Protocol
Recrystallization Procedure
This protocol is based on established methods for the purification of similar small organic molecules.[1]
-
Dissolution: In a fume hood, place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture gently while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure efficient recovery of the purified product.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and stir for 5-10 minutes to adsorb colored impurities.
-
Hot Filtration (if decolorization was performed): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon or any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, the flask can be loosely covered and left undisturbed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be a crystalline solid.
Characterization of Purified this compound
The purity and identity of the final product should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Characterization Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₉NO₂[2] |
| Molecular Weight | 175.18 g/mol |
| Melting Point | Data not available in search results |
| Appearance | Crystalline solid |
| ¹H NMR | Spectral data for the exact molecule is not available in the search results. Similar structures show characteristic peaks for the phenyl and pyrrolidine rings.[3][4][5] |
| ¹³C NMR | Spectral data for the exact molecule is not available in the search results. |
| Mass Spec (m/z) | Expected [M+H]⁺: 176.0706[2] |
| IR (cm⁻¹) | Characteristic peaks for C=O (amide and ketone), C-N, and aromatic C-H bonds are expected. |
Workflow Diagram
Caption: Purification workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethanol is flammable; keep away from open flames and hot surfaces.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS).
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound. Adherence to this procedure will yield high-purity material suitable for use in further synthetic applications and biological testing. The purity of the final compound should always be verified by appropriate analytical methods.
References
1-Phenylpyrrolidine-2,4-dione: Exploring its Potential as a Chemical Probe for Target Identification
Despite extensive investigation, publicly available scientific literature does not currently contain specific studies detailing the use of 1-Phenylpyrrolidine-2,4-dione as a chemical probe for target identification. While the broader pyrrolidine scaffold is a common motif in bioactive compounds and various dione-containing molecules have been employed as chemical probes, research specifically elucidating the direct molecular targets of this compound is not yet available.
This lack of specific target identification studies for this compound means that detailed application notes, experimental protocols, and quantitative data regarding its use as a chemical probe cannot be provided at this time. The foundational information required to generate such content, including identified protein binding partners, associated signaling pathways, and validated experimental workflows, is not present in the current body of scientific research.
The Pyrrolidine-Dione Scaffold: A Promising Area for Chemical Probe Development
The pyrrolidine ring system is a prevalent structural feature in a multitude of biologically active molecules, including many approved drugs. Its derivatives have shown a wide range of activities, from anticonvulsant to antimicrobial effects. The dione functional group, on the other hand, can participate in various non-covalent interactions with biological macromolecules, making it a valuable component in the design of enzyme inhibitors and other molecular probes.
For instance, a study on a related scaffold, pyrrolidine-2,3-diones, identified these compounds as potential inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. This discovery highlights the potential of the pyrrolidine-dione core in targeting specific proteins. However, it is crucial to note that this finding does not directly translate to the biological activity or targets of this compound.
General Principles and Methodologies for Target Identification Using a Novel Chemical Probe
Should research emerge identifying a biological target for this compound, the following established methodologies would likely be employed to characterize it as a chemical probe. These protocols are provided here as a general guide to the process of chemical probe-based target identification.
Application Notes: A Hypothetical Framework
If this compound were identified as a modulator of a specific cellular process, application notes would be developed to guide researchers in its use. These notes would typically include:
-
Probe Description: Chemical structure, purity, and key physicochemical properties.
-
Biological Activity: A summary of the known biological effects of the probe, including its potency (e.g., IC₅₀ or EC₅₀) against its primary target and any known off-targets.
-
Mechanism of Action: A description of how the probe interacts with its target and the downstream consequences of this interaction.
-
Applications: Recommended uses for the probe, such as inhibiting a specific enzyme in cell culture, validating a drug target, or elucidating a signaling pathway.
-
Recommended Controls: The importance of using a structurally similar but biologically inactive control compound to differentiate on-target from off-target effects.
Experimental Protocols: A General Workflow for Target Identification
The identification of the cellular target(s) of a small molecule like this compound is a critical step in its development as a chemical probe. A common and powerful technique for this is affinity-based protein profiling.
1. Synthesis of an Affinity-Tagged Probe:
To facilitate the isolation of binding partners, this compound would first need to be chemically modified to include an affinity tag, such as biotin. This is typically achieved by introducing a linker arm to a non-critical position on the molecule to avoid disrupting its binding to its target.
2. Affinity Chromatography / Pulldown Assay:
This technique is used to isolate proteins that bind to the affinity-tagged probe.
-
Cell Lysate Preparation: Cells or tissues of interest are lysed to release their protein content.
-
Incubation: The cell lysate is incubated with the biotinylated this compound probe.
-
Capture: The probe-protein complexes are captured using streptavidin-coated beads, which have a very high affinity for biotin.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads.
3. Protein Identification by Mass Spectrometry:
The eluted proteins are then identified using quantitative proteomics techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and relative quantification of proteins that specifically interact with the probe.
Workflow for Target Identification using Affinity Chromatography
Caption: General workflow for identifying protein targets of a small molecule using affinity chromatography coupled with mass spectrometry.
Data Presentation: Hypothetical Quantitative Data
If a target were identified, quantitative data would be presented in a clear and structured format. For example:
| Probe Concentration (µM) | Target Protein X Bound (%) | Non-Specific Protein Y Bound (%) |
| 0.1 | 15 | 2 |
| 1 | 55 | 5 |
| 10 | 92 | 8 |
| 100 | 95 | 10 |
This table would illustrate the concentration-dependent and specific binding of the probe to its target.
Visualization of a Hypothetical Signaling Pathway
Once a target is validated, its role in cellular signaling pathways can be investigated. For example, if this compound were found to inhibit a specific kinase, a diagram could be created to visualize its effect on the downstream signaling cascade.
Hypothetical Kinase Inhibition Pathway
Caption: A hypothetical signaling pathway illustrating the inhibitory effect of this compound on a target kinase.
Conclusion
While this compound belongs to a class of compounds with demonstrated biological relevance, it has not yet been characterized as a chemical probe for target identification in published research. The methodologies and examples provided above offer a general framework for how such a characterization would be approached. Future research is needed to uncover the specific molecular targets of this compound and to unlock its potential as a tool for biological discovery and drug development. Researchers interested in this molecule are encouraged to undertake target identification studies to pave the way for its use as a specific chemical probe.
Application Notes and Protocols for Cellular Assays to Evaluate 1-Phenylpyrrolidine-2,4-dione Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5][6] 1-Phenylpyrrolidine-2,4-dione, a related structure, is therefore a compound of significant interest for biological screening. These application notes provide detailed protocols for a panel of cellular assays to characterize the cytotoxic and anti-inflammatory potential of this compound. The provided assays will enable researchers to assess its effects on cell viability and key inflammatory pathways.
Section 1: Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This allows for the establishment of a therapeutic window and distinguishes between cytotoxic effects and specific modulatory activities. The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Experimental Protocol 1: MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8][10]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Experimental Protocol 2: XTT Assay for Cell Viability
The XTT assay is an alternative to the MTT assay where the product is a water-soluble formazan, simplifying the protocol.[7][12]
Materials:
-
Same as MTT assay, but replace MTT solution with XTT labeling mixture (XTT and an electron-coupling reagent).
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 650 nm.[11]
Data Presentation: Cell Viability
| Concentration of this compound (µM) | % Cell Viability (MTT Assay) | % Cell Viability (XTT Assay) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Diagram: Cell Viability Assay Workflow
Caption: Workflow for MTT and XTT cell viability assays.
Section 2: Anti-Inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of great therapeutic interest. The following protocols are designed to assess the anti-inflammatory properties of this compound by measuring its effect on key inflammatory mediators and signaling pathways.[13]
Experimental Protocol 3: Measurement of Pro-Inflammatory Cytokine Inhibition by ELISA
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with high glucose
-
FBS, Penicillin-Streptomycin
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect the cell culture supernatants and store at -80°C.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[16][17] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the color change.[18][19][20]
Data Presentation: Cytokine Inhibition
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| 0 (No LPS) | ||
| 0 (LPS only) | ||
| 0.1 | ||
| 1 | ||
| 10 |
Experimental Protocol 4: NF-κB Translocation Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[13] This assay determines if this compound can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.[10][21][22][23][24][25]
Materials:
-
HeLa or RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well imaging plates (black, clear bottom)
-
LPS or TNF-α
-
This compound
-
Paraformaldehyde
-
Triton X-100
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat cells with this compound for 1 hour.
-
Stimulation: Stimulate with LPS or TNF-α for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of p65.
Diagram: NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway.
These application notes provide a foundational set of protocols to begin characterizing the biological activity of this compound. The cell viability assays will establish its cytotoxic profile, while the anti-inflammatory assays will provide insights into its potential to modulate key inflammatory pathways. Positive results from these initial screens can guide further investigation into the specific molecular targets and mechanism of action of this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. | Sigma-Aldrich [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomatik.com [biomatik.com]
- 20. youtube.com [youtube.com]
- 21. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-Phenylpyrrolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrrolidine-2,4-dione is a versatile cyclic 1,3-dicarbonyl compound that serves as a valuable scaffold in the synthesis of a variety of heterocyclic systems. Its reactive methylene group, situated between two carbonyl functionalities, and the lactam ring provide multiple reaction sites for the construction of fused and substituted heterocycles. These resulting heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic compounds derived from this compound. The methodologies outlined are based on established chemical transformations of 1,3-dicarbonyl compounds and aim to provide a practical guide for researchers in the field.
Synthesis of Fused Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, this reaction leads to the formation of a fused pyrazolo[3,4-c]pyrrolone system. The reaction proceeds via a condensation reaction followed by intramolecular cyclization.
Protocol: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-c]pyrrol-4-one
This protocol describes the reaction of this compound with hydrazine hydrate to yield the corresponding fused pyrazole derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of the fused pyrazole derivative.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate and wash with a small amount of cold ethanol.
-
Purification: Dry the product under vacuum to obtain the pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-c]pyrrol-4-one. Further purification can be achieved by recrystallization from ethanol if necessary.
Quantitative Data:
| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol | 6-8 | Reflux | 75-85 |
Synthesis of Fused Isoxazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a standard method for the preparation of isoxazoles. This compound can be reacted with hydroxylamine hydrochloride to yield a fused isoxazolo[4,3-c]pyrrolone derivative.
Protocol: Synthesis of 1-Phenyl-1,5-dihydroisoxazolo[4,3-c]pyrrol-4-one
This protocol details the synthesis of the fused isoxazole from this compound and hydroxylamine hydrochloride.
Reaction Scheme Diagram:
Caption: Synthesis of the fused isoxazole derivative.
Experimental Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (15 mL per gram of starting material) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).
-
Base Addition: Add pyridine (1.5 eq) to the mixture to act as a base.
-
Reaction: Stir the mixture at reflux for 10-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The product will precipitate. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent such as ethanol to afford the pure fused isoxazole.
Quantitative Data:
| Starting Material | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Hydroxylamine HCl | Pyridine | Ethanol | 10-12 | Reflux | 60-70 |
Synthesis of Fused Pyrimidine Derivatives
The condensation of 1,3-dicarbonyl compounds with urea or thiourea is a well-established route to pyrimidine-2,4-diones (uracils) or 2-thiouracils, respectively. This reaction, when applied to this compound, can lead to the formation of fused pyrrolo[2,3-d]pyrimidine systems.
Protocol: Synthesis of 1-Phenyl-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidine-2,4-dione
This protocol describes the synthesis of a fused pyrimidine derivative from this compound and urea.
Logical Relationship Diagram:
Caption: Key components for the synthesis of the fused pyrimidine.
Experimental Procedure:
-
Preparation of Catalyst: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in absolute ethanol under an inert atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and urea (1.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours.
-
Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Isolation: Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Purification: Dry the product under vacuum. Recrystallization from a suitable solvent may be performed for further purification.
Quantitative Data:
| Starting Material | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Urea | Sodium Ethoxide | Ethanol | 12-16 | Reflux | 50-60 |
Knoevenagel Condensation for the Synthesis of 3-Substituted Derivatives
The active methylene group in this compound can undergo Knoevenagel condensation with aldehydes to form 3-ylidene derivatives. These derivatives are valuable intermediates for further synthetic transformations.
Protocol: Knoevenagel Condensation with Aromatic Aldehydes
This protocol outlines the general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Experimental Workflow:
Caption: Workflow for Knoevenagel condensation.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), the aromatic aldehyde (1.1 eq), a catalytic amount of piperidine (0.1 eq), and a catalytic amount of acetic acid (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Isolation and Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 3-(arylmethylene)-1-phenylpyrrolidine-2,4-dione.
Quantitative Data (Example with Benzaldehyde):
| Starting Material | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Benzaldehyde | Piperidine/AcOH | Toluene | 4-6 | Reflux | 80-90 |
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a range of heterocyclic compounds. The protocols provided herein offer a foundation for the preparation of fused pyrazoles, isoxazoles, pyrimidines, and substituted pyrrolidinones. These methodologies can be adapted and optimized for the synthesis of diverse libraries of compounds for screening in drug discovery programs. Researchers are encouraged to explore the reactivity of this scaffold further to develop novel synthetic routes to biologically active molecules.
Troubleshooting & Optimization
Common side reactions in the synthesis of substituted pyrrolidines
Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted pyrrolidines?
A1: The synthesis of substituted pyrrolidines can be accompanied by several side reactions that affect yield and purity. The most frequently encountered issues include:
-
Low Diastereoselectivity and Regioselectivity: Particularly in [3+2] cycloaddition reactions, the formation of unwanted stereoisomers is a common challenge.[1][2]
-
Over-alkylation: In syntheses involving reductive amination, the desired pyrrolidine product can undergo further alkylation, leading to impurities.
-
Racemization: For syntheses starting from chiral precursors like proline, racemization can occur under certain reaction conditions, compromising the enantiomeric purity of the product.[3][4]
-
Formation of Pyrrole Byproducts: Oxidation of the pyrrolidine ring or competing elimination reactions can lead to the formation of aromatic pyrrole impurities.
-
Hydrolysis: In biocatalytic methods, such as those employing transaminases, the hydrolysis of starting materials or intermediates can be a significant competing reaction.
-
Epimerization: Base-catalyzed epimerization at stereocenters adjacent to carbonyl groups can lead to a mixture of diastereomers.
Q2: How can I improve the yield of my substituted pyrrolidine synthesis?
A2: Low yields are often a result of competing side reactions or suboptimal reaction conditions.[5] To improve your yield, consider the following strategies:
-
Optimize Reaction Conditions: Systematically screen parameters such as temperature, solvent, and concentration. Lowering the temperature can often enhance selectivity and reduce the rate of side reactions.[2]
-
Choice of Catalyst and Reagents: The selection of an appropriate catalyst and reagents is critical. For instance, in reductive aminations, using a milder reducing agent like sodium triacetoxyborohydride can minimize over-alkylation.
-
Control Stoichiometry: Carefully controlling the ratio of reactants can suppress side reactions. For example, using a large excess of the amine in reductive amination can disfavor over-alkylation.
-
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the desired reaction pathway.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and products.
Q3: What factors influence the stereochemical outcome in pyrrolidine synthesis?
A3: Achieving high stereoselectivity is a critical aspect of synthesizing substituted pyrrolidines. The key factors influencing the stereochemical outcome are:
-
Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., metal complexes with chiral ligands) or chiral auxiliaries attached to the substrate can effectively control the stereochemistry of the reaction.
-
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of new stereocenters.
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer, thus increasing diastereoselectivity.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.
-
Nature of the Reactants: The steric bulk of substituents on both the 1,3-dipole and the dipolarophile in [3+2] cycloaddition reactions plays a significant role in determining the facial selectivity of the approach.[1]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions
Question: I am observing a mixture of diastereomers in my [3+2] cycloaddition reaction to form a substituted pyrrolidine. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in [3+2] cycloaddition reactions is a common issue arising from a small energy difference between the transition states leading to the different diastereomers. Here are some troubleshooting steps to enhance the diastereomeric ratio (d.r.):
-
Optimize the Catalyst System: The choice of metal precursor and chiral ligand is crucial. For instance, silver-based catalysts with specific chiral ligands have been shown to induce high diastereoselectivity.[6]
-
Vary the Solvent: The solvent can significantly impact the diastereoselectivity by stabilizing one transition state over another. A systematic screen of solvents with varying polarities is recommended.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature often increases the energy difference between the competing transition states, leading to higher diastereoselectivity.[2]
-
Modify the Substrate: The steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile can be modified to enhance facial differentiation.
Logical Relationship for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for improving poor diastereoselectivity.
Issue 2: Formation of Over-Alkylated Byproducts in Reductive Amination
Question: My reductive amination reaction to synthesize an N-substituted pyrrolidine is producing significant amounts of a tertiary amine byproduct. How can I suppress this over-alkylation?
Answer: Over-alkylation occurs when the secondary amine product competes with the primary amine starting material and reacts further with the dicarbonyl compound. To favor the formation of the desired secondary amine, consider these strategies:
-
Control Stoichiometry: Use a large excess of the primary amine. This will statistically favor the reaction of the dicarbonyl compound with the starting amine over the product amine.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture keeps the concentration of the intermediate iminium ion low, promoting its immediate reduction rather than further reaction.
-
Choice of Reducing Agent: Use a milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over more reactive hydrides like sodium borohydride (NaBH₄) as they are more selective for the reduction of the iminium ion over the carbonyl groups.
Experimental Workflow to Minimize Over-alkylation
Caption: A typical workflow to minimize over-alkylation in reductive amination.
Data Presentation
Table 1: Effect of Catalyst on Diastereoselectivity in a [3+2] Cycloaddition Reaction
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | AgOAc (10) | Toluene | 25 | 85 | 90:10 |
| 2 | Ag₂CO₃ (10) | Toluene | 25 | 92 | >95:5 |
| 3 | Cu(OTf)₂ (10) | CH₂Cl₂ | 0 | 78 | 85:15 |
| 4 | Sc(OTf)₃ (10) | CH₃CN | 25 | 88 | 92:8 |
Data is illustrative and compiled from typical results reported in the literature for Ag-catalyzed [3+2] cycloaddition of azomethine ylides.[6]
Table 2: Influence of Reducing Agent on Over-alkylation in Reductive Amination
| Entry | Reducing Agent | Amine Equivalents | Yield of Desired Product (%) | Yield of Over-alkylated Product (%) |
| 1 | NaBH₄ | 1.2 | 65 | 25 |
| 2 | NaBH₃CN | 1.2 | 80 | 10 |
| 3 | NaBH(OAc)₃ | 1.2 | 90 | <5 |
| 4 | NaBH(OAc)₃ | 5.0 | >95 | Not Detected |
Data is illustrative and based on general observations in reductive amination reactions for pyrrolidine synthesis.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective [3+2] Cycloaddition
This protocol describes a general method for the silver-catalyzed [3+2] cycloaddition of an azomethine ylide to an olefin, aiming for high diastereoselectivity.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the α-amino ester (1.0 equiv.), the aldehyde (1.1 equiv.), and anhydrous toluene (0.2 M).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark trap for 2 hours to form the imine in situ and remove any water.
-
Cycloaddition: Cool the reaction mixture to room temperature. Add the olefin (1.2 equiv.), the silver catalyst (e.g., Ag₂CO₃, 10 mol%), and a chiral ligand (e.g., a phosphine-based ligand, 11 mol%).[6]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrrolidine.
Protocol 2: Minimizing Racemization in Proline-Catalyzed Reactions
This protocol provides a method to minimize racemization during a proline-catalyzed aldol reaction, a common method for synthesizing substituted pyrrolidines.[3][4]
-
Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve L-proline (20 mol%) in anhydrous DMSO (0.5 M).
-
Addition of Reactants: Cool the solution to 0 °C. Add the ketone (2.0 equiv.) to the catalyst solution, followed by the slow, dropwise addition of the aldehyde (1.0 equiv.).
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC. The low temperature is crucial for minimizing racemization.[4]
-
Quenching and Extraction: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Signaling Pathway for a Common Side Reaction: Pyrrole Formation
Caption: Competing pathway leading to pyrrole byproduct formation.
References
Troubleshooting low yield in 1-Phenylpyrrolidine-2,4-dione reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-Phenylpyrrolidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A common and effective method for the synthesis of this compound involves the condensation of aniline with a suitable 1,3-dicarbonyl compound or its equivalent, followed by cyclization. One plausible route is the reaction of aniline with ethyl 2,4-dioxovalerate or a similar precursor, which then undergoes intramolecular cyclization to form the desired pyrrolidine-2,4-dione ring.
Q2: I am observing a very low yield in my reaction. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical and can significantly impact the reaction outcome.[1][2]
-
Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of starting material.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[3][4]
-
Degradation: The starting materials or the product might be sensitive to the reaction conditions and could be degrading.
-
Purification Issues: The product may be lost during the work-up and purification steps.[1]
Troubleshooting Guide for Low Yield
Issue 1: The reaction is not going to completion.
Question: My TLC and NMR analysis show a significant amount of unreacted starting materials even after a prolonged reaction time. What can I do?
Answer:
Incomplete reactions are a common issue. Here are several steps you can take to drive the reaction to completion:
-
Optimize Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Conversely, some reactions require lower temperatures to prevent side reactions. A systematic optimization of the reaction temperature is recommended.[1]
-
Vary Reactant Stoichiometry: An excess of one of the reactants, such as aniline or the dicarbonyl compound, can sometimes push the equilibrium towards the product. Experiment with different molar ratios of your starting materials.
-
Choice of Catalyst: If your reaction is catalyzed, ensure the catalyst is active and used in the correct amount. You might also consider screening different catalysts. For instance, acid or base catalysis can be crucial for condensation and cyclization steps.[4]
-
Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the point of maximum conversion.[3]
Issue 2: My main product is an undesired side-product.
Question: I am isolating a significant amount of a byproduct and very little of my desired this compound. How can I minimize side reactions?
Answer:
The formation of side products is a frequent cause of low yields. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Temperature: Side reactions are often more sensitive to temperature changes than the main reaction. Running the reaction at a lower temperature can sometimes suppress the formation of undesired byproducts.[3]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. A systematic screening of solvents with different polarities may help to favor the desired reaction.[2] For example, switching from a protic solvent like ethanol to an aprotic solvent like DMF or vice versa can alter the reaction outcome.
-
Order of Reagent Addition: In some cases, the order in which you add the reagents can be critical in preventing side reactions.
Issue 3: I suspect my product is degrading under the reaction conditions.
Question: My reaction mixture turns dark, and I see multiple spots on my TLC plate that I suspect are degradation products. How can I prevent this?
Answer:
Product or starting material degradation can be a significant issue, especially with sensitive functional groups. Consider the following:
-
Milder Reaction Conditions: If you are using harsh conditions (e.g., strong acids/bases, high temperatures), try to find milder alternatives.[5]
-
Inert Atmosphere: If your reactants or product are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3]
-
Reduced Reaction Time: Minimizing the reaction time can reduce the exposure of your sensitive compounds to potentially harmful conditions.
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield of this compound. This data is hypothetical and intended for guidance in optimization experiments.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 45 |
| 2 | DMF | 100 | 12 | 65 |
| 3 | Ethanol | 80 | 24 | 72 |
| 4 | Acetic Acid | 100 | 8 | 55 |
Table 2: Effect of Temperature on Reaction Yield in Ethanol
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 50 | 24 | 40 |
| 2 | Ethanol | 65 | 24 | 60 |
| 3 | Ethanol | 80 | 24 | 75 |
| 4 | Ethanol | 100 (sealed tube) | 12 | 68 (with byproducts) |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general procedure and may require optimization for your specific laboratory conditions.
Materials:
-
Aniline
-
Ethyl 2,4-dioxovalerate (or a similar precursor)
-
Ethanol (or another suitable solvent)
-
Catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or triethylamine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) and ethyl 2,4-dioxovalerate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of the chosen catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[6][7]
Visualizations
Synthetic Pathway
References
Technical Support Center: Enhancing the Solubility of 1-Phenylpyrrolidine-2,4-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of 1-Phenylpyrrolidine-2,4-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound derivatives?
A1: The low aqueous solubility of these derivatives is primarily attributed to their molecular structure, which includes a non-polar phenyl group and a lactam ring. While the dione functional groups can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to poor interaction with water. The crystalline nature of the solid-state form can also contribute significantly to low solubility, as energy is required to break the crystal lattice.
Q2: What are the most common strategies for improving the solubility of these compounds?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs, and these are applicable to this compound derivatives. The most common approaches include:
-
Co-solvency: Blending water with a miscible organic solvent to reduce the polarity of the solvent system.
-
Solid Dispersions: Dispersing the drug in a polymeric carrier at the molecular level to create an amorphous system.[1][2][3][4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[5][6][7][8]
-
pH Modification: For ionizable derivatives, adjusting the pH of the medium can increase solubility by forming a salt.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.
Q3: How do I choose the most suitable solubility enhancement technique for my specific derivative?
A3: The choice of technique depends on the physicochemical properties of your specific this compound derivative. A systematic approach, as outlined in the workflow diagram below, is recommended. Key factors to consider include the compound's melting point, logP, pKa, and thermal stability. For instance, thermally stable compounds may be suitable for hot-melt extrusion to form solid dispersions, while heat-sensitive compounds may be better formulated using solvent evaporation or nanosuspension techniques.
Illustrative Solubility Enhancement Data
Due to the limited availability of published quantitative solubility data for specific this compound derivatives, the following tables are provided as illustrative examples of how different techniques can improve solubility.
Table 1: Co-solvency Approach
This table presents the solubility enhancement of various poorly soluble drugs using N-methyl pyrrolidone (NMP), a solvent structurally related to the pyrrolidone core of the target compounds, demonstrating its potential as an effective co-solvent.[9][10][11][12][13]
| Drug | Intrinsic Solubility (Sint) in Water (µg/mL) | Solubility in 20% v/v NMP in Water (µg/mL) | Fold Increase |
| Danazol | 0.028 | 22.5 | ~804 |
| Felodipine | 0.49 | 243 | ~496 |
| Griseofulvin | 14.7 | 3700 | ~252 |
| Nifedipine | 6.8 | 1580 | ~232 |
| Progesterone | 0.12 | 16.2 | ~135 |
Table 2: Solid Dispersion Approach (Hypothetical Data)
This table illustrates the potential improvement in aqueous solubility of hypothetical this compound derivatives when formulated as solid dispersions with common pharmaceutical polymers.
| Derivative | Initial Solubility (µg/mL) | Enhancement Technique | Polymer Carrier | Drug:Carrier Ratio | Achieved Solubility (µg/mL) |
| PPD-001 | 0.5 | Solvent Evaporation | PVP K30 | 1:4 | 55 |
| PPD-002 | 1.2 | Hot-Melt Extrusion | Soluplus® | 1:3 | 150 |
| PPD-003 | 0.8 | Spray Drying | HPMC-AS | 1:2 | 95 |
Table 3: Nanosuspension Approach (Hypothetical Data)
This table shows the hypothetical increase in the saturation solubility of this compound derivatives upon their formulation as nanosuspensions.
| Derivative | Initial Solubility (µg/mL) | Enhancement Technique | Stabilizer | Achieved Saturation Solubility (µg/mL) |
| PPD-004 | 0.3 | Wet Milling | Poloxamer 188 | 25 |
| PPD-005 | 0.9 | High-Pressure Homogenization | Tween 80 | 70 |
| PPD-006 | 0.6 | Precipitation | HPMC | 45 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the use of N-methyl pyrrolidone (NMP) as a co-solvent to enhance the solubility of a this compound derivative.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in pure NMP.
-
Solvent System Preparation: Prepare a series of aqueous solutions containing increasing concentrations of NMP (e.g., 5%, 10%, 20%, 40% v/v).
-
Solubility Determination:
-
Add an excess amount of the powdered compound to vials containing each of the prepared NMP-water solvent systems.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion to enhance the solubility of a this compound derivative.
-
Component Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®) and a volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and the polymer are soluble.
-
Dissolution: Accurately weigh the this compound derivative and the selected polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of the chosen solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C).
-
Drying: Continue the evaporation until a thin, solid film is formed on the inner wall of the flask. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder, and characterize it for its amorphous nature (using PXRD and DSC) and dissolution properties.
Protocol 3: Preparation of a Nanosuspension by Wet Milling
This protocol describes the top-down production of a nanosuspension.
-
Component Selection: Choose a suitable stabilizer (e.g., Poloxamer 188, Tween 80) to prevent particle aggregation.
-
Premixing: Prepare a suspension of the this compound derivative in an aqueous solution of the selected stabilizer.
-
Milling:
-
Introduce the suspension into a laboratory-scale bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed for a predetermined duration (e.g., several hours).
-
Monitor the particle size at regular intervals using a particle size analyzer (e.g., dynamic light scattering) until the desired nanometer-range particle size is achieved.
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Visualized Workflows and Pathways
Troubleshooting Guide
Q: My compound precipitates out of the co-solvent system upon standing. What should I do?
A: This indicates that the compound has reached its saturation solubility and may be forming a supersaturated solution that is not stable.
-
Increase Co-solvent Concentration: Try a higher percentage of the organic co-solvent (e.g., NMP) in your aqueous mixture.
-
Add a Stabilizer: Consider adding a small amount of a polymeric stabilizer, such as HPMC or PVP, to the co-solvent system to inhibit precipitation.
-
Evaluate pH: If your compound has an ionizable group, ensure the pH of the medium is optimal for maintaining the ionized (more soluble) form.
Q: I'm not achieving a fully amorphous solid dispersion. What could be the reason?
A: The presence of crystallinity in a solid dispersion can be due to several factors.
-
Drug-Polymer Immiscibility: The drug and polymer may not be fully miscible at the tested ratio. Try increasing the polymer ratio.
-
Insufficient Solvent Removal: Residual solvent can promote crystallization. Ensure complete solvent removal by extending the vacuum drying time or slightly increasing the temperature.
-
Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonding) with your compound to prevent crystallization. Screen other polymers with different functional groups.
Q: The particle size of my nanosuspension is too large or increases over time. How can I fix this?
A: This is a common issue related to the formulation and processing parameters.
-
Optimize Stabilizer: The type and concentration of the stabilizer are critical. Insufficient stabilizer will lead to particle aggregation (Ostwald ripening). Try a different stabilizer or a combination of stabilizers (e.g., a non-ionic surfactant and a polymer).
-
Increase Energy Input: For top-down methods like milling or homogenization, increase the milling time, speed, or homogenization pressure/cycles.
-
Control Temperature: For some compounds, processing at a lower temperature can help prevent crystal growth.
Q: My formulation shows poor in-vitro dissolution despite being in an amorphous state. Why?
A: An amorphous form does not guarantee rapid dissolution if other factors are limiting.
-
Poor Wettability: The polymer carrier or the drug itself might have poor wettability. Incorporating a surfactant into the solid dispersion or the dissolution medium can improve this.
-
Gelling of Polymer: Some polymers, especially at high concentrations, can form a viscous gel layer upon contact with water, which can hinder drug release. Consider using a different grade or type of polymer.
-
Recrystallization during Dissolution: The amorphous drug might be converting back to its crystalline form in the dissolution medium. The use of a crystallization-inhibiting polymer (like HPMC-AS) can be beneficial.
References
- 1. Processing Impact on Performance of Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. wjpls.org [wjpls.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubilization using N-Methyl Pyrrolidone: Efficiency and Mechanism [repository.arizona.edu]
- 11. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility Improvement of Drugs using N-Methyl Pyrrolidone | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Refinement of reaction conditions for 1-Phenylpyrrolidine-2,4-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenylpyrrolidine-2,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on a synthetic route involving an initial N-acylation followed by a Dieckmann condensation.
Question: Low or no yield of the desired this compound is observed after the Dieckmann condensation. What are the potential causes and solutions?
Answer:
Low or no yield in the Dieckmann condensation step is a common issue. Several factors can contribute to this problem. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for the intramolecular cyclization.
-
Recommendation: A strong, non-nucleophilic base is generally preferred to favor the intramolecular reaction over intermolecular side reactions. Sodium ethoxide in ethanol or toluene is a common choice. For substrates sensitive to nucleophilic attack, sterically hindered bases like potassium tert-butoxide in an aprotic solvent such as THF can be more effective.
-
-
Reaction Temperature: The temperature can significantly influence the reaction rate and the prevalence of side reactions.
-
Recommendation: Dieckmann condensations are typically performed at elevated temperatures (reflux). However, if decomposition or side reactions are observed, lowering the temperature and extending the reaction time may be beneficial.
-
-
Purity of Starting Materials: Impurities in the starting diester, such as residual acid or water, can neutralize the base and inhibit the reaction.
-
Recommendation: Ensure the diester precursor is of high purity and thoroughly dried before use. Purification by column chromatography or distillation may be necessary.
-
-
Reversibility of the Reaction: The Dieckmann condensation is a reversible reaction. The equilibrium can be shifted towards the product by removing the alcohol byproduct (e.g., ethanol when using sodium ethoxide) or by using a stoichiometric amount of base to deprotonate the resulting β-dicarbonyl compound, driving the reaction forward.
Question: The purification of the final this compound product is challenging, resulting in low purity. What purification strategies are recommended?
Answer:
The purification of β-dicarbonyl compounds like this compound can be complicated by their acidic nature and potential for tautomerism.
Recommended Purification Protocol:
-
Acid-Base Extraction: After the reaction work-up, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Subsequent washing with dilute acid (e.g., 1M HCl) can help to protonate the product fully.
-
Recrystallization: Recrystallization is often the most effective method for obtaining highly pure this compound.
-
Solvent Selection: A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Common solvents for recrystallization of polar organic compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent should be gradually increased to elute the product. The acidic nature of silica gel should be considered, as it can sometimes cause streaking or decomposition of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method involves a two-step sequence. The first step is the N-acylation of an N-phenylglycine ester (e.g., ethyl N-phenylglycinate) with an appropriate acylating agent to form a diester. This is followed by an intramolecular Dieckmann condensation to yield the this compound ring.
Q2: What are the key parameters to control for a successful Dieckmann condensation?
A2: The most critical parameters are the choice of a strong, non-nucleophilic base, an anhydrous reaction solvent, and maintaining an appropriate reaction temperature, often at reflux. The purity of the starting diester is also crucial.
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: Yes, potential side reactions include intermolecular Claisen condensation between two molecules of the starting diester, and hydrolysis of the ester groups if water is present in the reaction mixture. If the reaction temperature is too high or the conditions are too harsh, decomposition of the starting material or product may occur.
Data Presentation
The following table summarizes representative reaction conditions for the Dieckmann condensation step in the synthesis of pyrrolidine-2,4-dione derivatives, which can be adapted for the synthesis of this compound.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Toluene | 110 | 12 | 65 |
| 2 | NaH (1.2) | THF | 66 | 8 | 72 |
| 3 | KHMDS (1.1) | THF | 0 to rt | 6 | 78 |
| 4 | t-BuOK (1.2) | t-BuOH | 82 | 10 | 60 |
Experimental Protocols
A detailed experimental protocol for a key step in a related synthesis, the Lacey-Dieckmann cyclization to form a pyrrolidine-2,4-dione, is provided below as a reference. This can be adapted for the synthesis of this compound from the appropriate diester precursor.[1]
Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione via Lacey-Dieckmann Cyclization:
-
Preparation of the Diester Precursor: (This step needs to be adapted for the synthesis of the N-phenyl diester precursor).
-
Cyclization Reaction:
-
To a solution of the starting diester in an anhydrous solvent (e.g., toluene), add a strong base (e.g., sodium ethoxide) under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Overcoming Challenges in the Purification of 1-Phenylpyrrolidine-2,4-dione
Disclaimer: The following guide provides general troubleshooting advice and experimental protocols for the purification of 1-Phenylpyrrolidine-2,4-dione. Specific experimental data for this exact compound is limited in publicly available literature. Therefore, the information presented is based on established principles of organic chemistry and purification data from closely related pyrrolidine-2,4-dione and pyrrolidine-2,3-dione derivatives. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific sample.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline material, while column chromatography is excellent for separating the target compound from impurities with different polarities.[1]
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities can arise from unreacted starting materials, side products, and degradation of the target compound. Depending on the synthetic route, common impurities may include precursors used in the synthesis of similar pyrrolidine dione structures. In syntheses of related compounds, unreacted amines and aldehydes, as well as by-products from their self-condensation, are often observed.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity by separating the main compound from impurities.[2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or starting materials.[4][5] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.[6]
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A: If your compound has low solubility, you may need to select a more suitable solvent. For pyrrolidine dione derivatives, solvents like ethanol, or solvent mixtures such as dichloromethane/toluene, have been used.[1] If a single solvent is ineffective, a mixed-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.
Q: My compound "oils out" during cooling instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. To address this, try one of the following:
-
Reheat and Dilute: Reheat the solution to dissolve the oil, add more of the "good" solvent to dilute the solution, and then cool slowly.
-
Slower Cooling: Allow the solution to cool to room temperature more gradually before placing it in an ice bath.
-
Seed Crystals: Introduce a small, pure crystal of your compound to the cooled solution to initiate crystallization.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution-air interface to create nucleation sites.[7]
Q: I have a very low yield after recrystallization. What could be the cause?
A: Low recovery can result from using too much solvent, which keeps a significant amount of your product dissolved in the mother liquor, or from premature crystallization during a hot filtration step. To improve your yield, use the minimum amount of hot solvent required for complete dissolution. If you need to perform a hot filtration to remove insoluble impurities, ensure your glassware is pre-heated to prevent the product from crashing out.
Column Chromatography Issues
Q: My compound is not moving from the top of the column. What is wrong?
A: This indicates that the eluent is not polar enough to move your compound down the silica gel. For pyrrolidine diones, which are relatively polar, you will likely need a moderately polar eluent system. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] You can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to encourage your compound to move down the column.
Q: I am getting poor separation between my compound and an impurity. How can I improve this?
A: Poor separation can be due to an inappropriate solvent system or improper column packing.
-
Optimize the Eluent: Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that gives a good separation between your compound and the impurity (a difference in Rf values of at least 0.2 is ideal).
-
Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to streaking and co-elution.[8]
-
Sample Loading: Load your crude product onto the column in a concentrated band using a minimal amount of solvent. Dry-loading the sample adsorbed onto a small amount of silica gel can also improve resolution.
Data Presentation
Table 1: Suggested Recrystallization Solvents for Pyrrolidine Dione Derivatives
| Solvent/Solvent System | Compound Type | Reference |
| Ethanol | Pyrrolidine-2,5-dione derivatives | [9] |
| Dichloromethane/Toluene | 1,4,5-trisubstituted pyrrolidine-2,3-diones | [1] |
| Ethanol/Water | General for moderately polar compounds | [10] |
Table 2: General Column Chromatography Conditions for Pyrrolidine Dione Derivatives
| Stationary Phase | Eluent System | Compound Type | Reference |
| Silica Gel | Dichloromethane/Methanol | 1,4,5-trisubstituted pyrrolidine-2,3-diones | [1] |
| Silica Gel | Petroleum ether/Ethyl acetate | Spiro[indene-2,2'-pyrrolidine]-1,3-dione derivatives | [11] |
| Silica Gel | Hexanes/Ethyl acetate | General for moderately polar compounds | [12] |
Table 3: Representative Analytical Data for a Related Structure (N-p-Tolylmaleimide)
| Analysis | Expected Data | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [13] |
| Molecular Weight | 187.19 g/mol | [13] |
| ¹H NMR | Signals corresponding to aromatic, vinyl, and methyl protons. | [14] |
| ¹³C NMR | Signals for carbonyl, aromatic, vinyl, and methyl carbons. | [14] |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 187. | [13] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove residual solvent.
General Protocol for Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC that provides good separation of the target compound from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column, ensuring a level and uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and carefully load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the resulting free-flowing powder onto the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient elution is planned.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment by HPLC (General Method)
-
Column: A C18 reversed-phase column is a common choice for moderately polar organic molecules.
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is typically used.
-
Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) and dilute it with the mobile phase to an appropriate concentration for injection.
-
Analysis: Inject the sample and monitor the chromatogram using a UV detector at a wavelength where the compound absorbs. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[15]
Mandatory Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- [webbook.nist.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. acgpubs.org [acgpubs.org]
Stability issues of 1-Phenylpyrrolidine-2,4-dione in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Phenylpyrrolidine-2,4-dione in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, solvent composition, temperature, and exposure to light. As a cyclic dione, the compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions.
Q2: What are the visual indicators of this compound degradation in my solution?
A2: Degradation of this compound may not always be visually apparent. However, you might observe a change in the color of the solution or the formation of precipitate over time. For accurate assessment, analytical techniques such as HPLC are necessary to detect and quantify any degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8°C is recommended) and protected from light. It is also advisable to use freshly prepared solutions for experiments whenever possible. Long-term storage in solution is not recommended without conducting a comprehensive stability study.
Q4: In which solvents is this compound most stable?
A4: While specific data for this compound is limited, similar compounds often exhibit better stability in aprotic organic solvents compared to aqueous solutions. If aqueous buffers are necessary, it is recommended to use them at a pH close to neutral (pH 6-7.5) and to prepare the solutions fresh.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Solution Age: Ensure that the stock and working solutions are freshly prepared. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Assess pH of Medium: Check the pH of your assay buffer. Extreme pH values can accelerate the hydrolysis of the pyrrolidine-2,4-dione ring.
-
Analytical Confirmation: Use an analytical technique like RP-HPLC to check the purity of your this compound solution before and after the experiment to assess for any degradation.
-
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Sample Preparation: Evaluate your sample preparation and storage conditions. Exposure to high temperatures, strong light, or non-neutral pH can cause degradation.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by intentionally exposing your compound to harsh conditions (e.g., acid, base, heat, oxidation). This can help in confirming if the new peaks are indeed degradants.
-
LC-MS Analysis: If available, use LC-MS to obtain the mass of the unknown peaks to help in their identification and to propose a degradation pathway.
-
Data Presentation
The following tables summarize hypothetical stability data for this compound based on typical behavior of similar compounds. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C over 24 hours.
| Solvent | pH | Purity after 24h (%) |
| Acetonitrile | N/A | >99 |
| DMSO | N/A | >99 |
| Water | 7.0 | 95 |
| 0.1 M HCl | 1.0 | 80 |
| 0.1 M NaOH | 13.0 | 75 |
Table 2: Hypothetical Effect of Temperature on the Stability of this compound in an Aqueous Buffer (pH 7.4) over 48 hours.
| Temperature (°C) | Purity after 48h (%) |
| 4 | 98 |
| 25 | 90 |
| 37 | 82 |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound in solution.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile or DMSO.
-
Dilute the stock solution to the desired concentration in the test solvent (e.g., water, buffer, or organic solvent).
-
Analyze the initial purity of the solution (t=0).
-
Store the solution under the desired conditions (e.g., specific temperature and light exposure).
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), inject an aliquot of the solution into the HPLC system.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the initial peak area.
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Hypothetical degradation pathway of this compound.
Technical Support Center: Scale-Up Synthesis of 1-Phenylpyrrolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Phenylpyrrolidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the intramolecular Dieckmann condensation of N-phenyl-N-(ethoxycarbonylmethyl)acetamide. This approach is favored for its use of readily available starting materials and amenability to large-scale production.
Q2: What are the critical process parameters to monitor during the Dieckmann condensation for this synthesis?
A2: Key parameters to control during the cyclization step include reaction temperature, the choice and stoichiometry of the base, and the solvent. Precise control over these variables is crucial for maximizing yield and minimizing impurity formation.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions such as intermolecular condensation, and degradation products. The formation of these impurities is often linked to inadequate control of reaction conditions.
Q4: What purification methods are recommended for this compound on a large scale?
A4: For large-scale purification, recrystallization is often the most cost-effective and efficient method. The choice of solvent system is critical and should be optimized to ensure high purity and recovery. Column chromatography, while useful at the lab scale, is generally not economically viable for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount or activity of the base. - Side reactions consuming starting materials. | - Monitor reaction progress using techniques like HPLC or TLC to ensure completion. - Optimize the reaction temperature; a temperature that is too low may slow the reaction, while one that is too high can lead to decomposition. - Use a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide in stoichiometric amounts. Ensure the base is fresh and anhydrous. - Control the addition rate of the base to minimize side reactions. |
| Formation of Polymeric or Tar-like Byproducts | - Reaction temperature is too high. - Presence of oxygen or moisture. - Incorrect base selection leading to side reactions. | - Maintain strict temperature control throughout the reaction. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. - Evaluate alternative bases that may offer better selectivity. |
| Difficulty in Isolating the Product | - Product is too soluble in the reaction mixture. - Formation of an oil instead of a precipitate. - Inefficient extraction or crystallization. | - After quenching the reaction, adjust the pH to ensure the product is in its neutral form. - If an oil forms, try seeding with a small crystal of pure product or changing the solvent system for precipitation. - Optimize the crystallization process by screening different solvents and cooling profiles. |
| Product Fails to Meet Purity Specifications | - Inadequate purification. - Presence of closely related impurities. - Thermal degradation during workup or purification. | - Re-evaluate the recrystallization solvent and procedure. Multiple recrystallizations may be necessary. - Consider a wash of the crude product with a solvent that selectively removes the impurity. - Avoid excessive heat during solvent removal and drying. |
Experimental Protocols
Synthesis of N-phenyl-N-(ethoxycarbonylmethyl)acetamide
-
To a stirred solution of N-phenylglycine ethyl ester (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Scale-up Synthesis of this compound via Dieckmann Condensation
-
Under an inert atmosphere, charge a solution of N-phenyl-N-(ethoxycarbonylmethyl)acetamide (1 equivalent) in an anhydrous solvent like toluene to a suitable reactor.
-
In a separate vessel, prepare a solution of a strong base such as sodium ethoxide (1.1 equivalents) in ethanol.
-
Slowly add the base solution to the reactor containing the acetamide derivative, maintaining the internal temperature between 25-30 °C.
-
After the addition, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and hold for 2-4 hours, monitoring the reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a cooled aqueous acid solution (e.g., 1M HCl) to neutralize the base.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Minimizing byproduct formation in 1-Phenylpyrrolidine-2,4-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpyrrolidine-2,4-dione. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: After the reaction, I observe a significant amount of starting material (N-phenylglycine derivative) and a low yield of the desired this compound. What could be the cause?
A1: This issue can arise from several factors related to the Dieckmann condensation cyclization step:
-
Insufficient Base: The base is crucial for the deprotonation of the α-carbon to initiate the intramolecular cyclization. An insufficient amount of base will lead to an incomplete reaction.
-
Base Potency: The chosen base may not be strong enough to efficiently deprotonate the diester precursor. Sodium ethoxide is commonly used, but stronger bases like sodium hydride or potassium tert-butoxide might be necessary.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the reaction to reach completion.
-
Moisture Contamination: The presence of water in the reaction mixture can quench the base and the enolate intermediate, hindering the cyclization. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Solution:
-
Ensure at least one full equivalent of a strong base is used.
-
Consider switching to a stronger base if yields remain low.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Strictly adhere to anhydrous reaction conditions.
Q2: My final product is contaminated with a significant amount of a byproduct with a similar polarity, making purification by column chromatography difficult. What is this likely byproduct and how can I minimize it?
A2: A common byproduct in reactions involving esters and a strong base is the product of intermolecular Claisen condensation. In this synthesis, two molecules of the diester precursor could react with each other instead of cyclizing intramolecularly.
Minimization Strategies:
-
High Dilution: Performing the reaction under high dilution conditions favors the intramolecular cyclization over the intermolecular reaction. This can be achieved by slowly adding the diester precursor to a solution of the base in the solvent.
-
Choice of Base: A sterically hindered base may favor the intramolecular reaction.
Q3: The NMR spectrum of my product shows unexpected signals, suggesting the presence of an open-chain compound instead of the cyclic dione. What might have happened?
A3: This could indicate a failure of the cyclization step or a reversal of the Dieckmann condensation. The β-keto ester product can undergo ring-opening if the reaction conditions are not optimal.
Causes and Solutions:
-
Acidic Work-up: The final product, a β-keto ester, is acidic. During the work-up, if the acidic proton is not removed by the base, the equilibrium can shift back towards the starting diester. Ensure the reaction mixture is sufficiently basic before work-up.
-
Premature Quenching: Adding the quenching agent (e.g., acid) before the cyclization is complete can lead to the isolation of unreacted starting material or intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A plausible and common approach for the synthesis of this compound is a multi-step process beginning with N-phenylglycine. This involves the N-acylation of N-phenylglycine with an appropriate acylating agent, followed by esterification to form a diester. The key step is the intramolecular Dieckmann condensation of the resulting diester to yield the target cyclic dione.
Q2: What are the critical parameters to control during the Dieckmann condensation step?
A2: The success of the Dieckmann condensation is highly dependent on the following parameters:
-
Choice of Base and Solvent: A strong, non-nucleophilic base in an anhydrous, aprotic solvent is typically preferred. Common choices include sodium ethoxide in ethanol or sodium hydride in THF.
-
Reaction Temperature: The temperature needs to be carefully controlled to promote the reaction without leading to degradation or unwanted side reactions.
-
Anhydrous Conditions: The exclusion of moisture is critical to prevent the quenching of the base and reactive intermediates.
Q3: How can I confirm the successful synthesis and purity of this compound?
A3: A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carbonyl groups) in the molecule.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 78 | 12 | 65 |
| 2 | Sodium Hydride | THF | 66 | 8 | 75 |
| 3 | Potassium tert-butoxide | THF | 25 | 24 | 72 |
Table 2: Byproduct Profile under Different Reaction Conditions
| Entry | Condition | Major Byproduct | Byproduct Percentage (%) |
| 1 | Standard Concentration | Intermolecular Condensation Product | 15 |
| 2 | High Dilution | Intermolecular Condensation Product | <5 |
Experimental Protocols
Synthesis of Diethyl 2-(N-phenylacetamido)malonate (Precursor)
-
To a solution of N-phenylglycine (1 equiv.) in a suitable solvent (e.g., dichloromethane), add triethylamine (2.2 equiv.).
-
Cool the mixture to 0 °C and slowly add ethyl malonyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Dieckmann Condensation to form this compound
-
To a solution of sodium ethoxide (1.1 equiv.) in anhydrous ethanol, add a solution of diethyl 2-(N-phenylacetamido)malonate (1 equiv.) in anhydrous ethanol dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Competing intramolecular vs. intermolecular reactions.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Enhancing Regioselectivity in 1-Phenylpyrrolidine-2,4-dione Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylpyrrolidine-2,4-dione. Our aim is to help you navigate common challenges and enhance the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: My alkylation of this compound is resulting in a mixture of C- and O-alkylated products. How can I favor C-alkylation?
A1: Achieving high C-alkylation selectivity depends on several factors that influence the reactivity of the enolate intermediate. To favor C-alkylation, consider the following strategies:
-
Choice of Alkylating Agent: Use "soft" electrophiles. Alkyl iodides are generally softer than bromides, which are softer than chlorides. Softer electrophiles tend to react at the more nucleophilic carbon atom of the enolate.
-
Solvent: Employ weakly coordinating solvents like tetrahydrofuran (THF). These solvents do not strongly solvate the cation, leading to a tighter ion pair between the enolate oxygen and the metal cation, which can sterically hinder O-alkylation.
-
Counter-ion: The choice of base and its corresponding cation can influence selectivity. Using a lithium base like lithium diisopropylamide (LDA) often promotes C-alkylation due to the strong coordination of Li+ to the oxygen atom.
Q2: I want to achieve O-alkylation of my this compound. What conditions should I use?
A2: To favor the formation of the O-alkylated product, you should aim for conditions that promote reaction at the more electronegative oxygen atom of the enolate. This can be achieved by:
-
Choice of Alkylating Agent: Use "hard" electrophiles. Reagents like trialkylsilyl chlorides (e.g., TMSCl) or alkyl sulfates are considered hard and show a higher propensity for O-alkylation.
-
Solvent: Strongly coordinating, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) are recommended. These solvents effectively solvate the cation, creating a "naked" and more reactive enolate where the oxygen atom is more accessible.
Q3: How can I confirm whether I have synthesized the C- or O-alkylated product?
A3: Spectroscopic methods, particularly NMR, are crucial for distinguishing between C- and O-alkylated isomers.
-
¹³C NMR: The chemical shift of the carbon atom where the alkyl group is attached is a key indicator. For O-alkylation, the signal for the carbon of the newly formed C-O-R bond will appear significantly downfield.
-
¹H NMR: The chemical shift of the protons on the alkyl group can also provide clues.
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons of the alkyl group and the carbons of the pyrrolidinedione ring, definitively establishing the point of attachment.
Q4: My acylation reaction on this compound is giving low yields. What could be the reason?
A4: Low yields in acylation reactions can stem from several issues. One common problem is the formation of stable O-acylated byproducts or decomposition. To improve C-acylation yields, the use of a Lewis acid catalyst like boron trifluoride-diethyl etherate can be effective.[1] This method proceeds by forming a boron difluoride complex of the 3-acyltetramic acid, which can then be hydrolyzed to yield the desired C-acylated product.[1]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Alkylation Reactions
| Symptom | Potential Cause | Troubleshooting Action |
| Mixture of C- and O-alkylated products | Reaction conditions favor both pathways. | To favor C-alkylation: • Switch to a softer alkylating agent (e.g., from R-Br to R-I).• Use a less polar, weakly coordinating solvent like THF.• Employ a base with a strongly coordinating cation, such as LDA.To favor O-alkylation: • Use a harder alkylating agent (e.g., trialkylsilyl chloride).• Use a polar aprotic solvent like DMSO or HMPA. |
| No reaction or low conversion | Insufficiently strong base or steric hindrance. | • Ensure the use of a strong base like NaH or LDA to fully deprotonate the dione.• For sterically hindered alkylating agents, consider increasing the reaction temperature or using a less bulky base. |
| Formation of dialkylated product | Excess alkylating agent or strong reaction conditions. | • Use a stoichiometric amount of the alkylating agent (1.05-1.1 equivalents).• Lower the reaction temperature to improve selectivity. |
Guide 2: Challenges in Acylation Reactions
| Symptom | Potential Cause | Troubleshooting Action |
| Low yield of C-acylated product | O-acylation is favored, or the product is unstable. | • Employ a Lewis acid catalyst like BF₃·OEt₂ to drive the reaction towards C-acylation.[1]• Isolate the intermediate boron complex before hydrolysis to improve recovery.[1] |
| Reaction with acid chlorides is sluggish | Poor reactivity of the enolate. | • Ensure complete enolate formation with a strong, non-nucleophilic base before adding the acid chloride.• The use of a Lewis acid can also enhance the electrophilicity of the acid chloride. |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq.) or lithium diisopropylamide (LDA, 1.1 eq.) at 0 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Slowly add the alkylating agent (e.g., an alkyl iodide, 1.05 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Mediated C-Acylation
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Add a Lewis acid, such as boron trifluoride-diethyl etherate (BF₃·OEt₂, 2.0 eq.), and stir the mixture.
-
Add the acid chloride (1.1 eq.) dropwise to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
-
Isolate the intermediate boron difluoride complex if desired.
-
Perform methanolysis or careful hydrolysis to obtain the final 3-acyl-1-phenylpyrrolidine-2,4-dione.
-
Purify the product using standard techniques like column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 1-Phenylpyrrolidine-2,4-dione and Other Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Heterocyclic Scaffolds with Supporting Experimental Data
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the discovery of novel therapeutic agents. This guide provides a comparative analysis of 1-phenylpyrrolidine-2,4-dione against other prominent five-membered heterocyclic scaffolds: succinimide, rhodanine, and tetramic acid. The comparison focuses on their synthesis, biological activities, and underlying mechanisms of action, supported by quantitative data and detailed experimental protocols.
Executive Summary
This compound and the compared scaffolds—succinimide, rhodanine, and tetramic acid—are versatile five-membered heterocyclic cores that have yielded a multitude of biologically active compounds. While all exhibit a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties, they possess distinct structure-activity relationships and mechanisms of action. This guide aims to provide a clear, data-driven comparison to aid researchers in the selection and design of scaffolds for specific therapeutic targets.
Comparative Data on Biological Activity
The following tables summarize the reported biological activities of derivatives based on the four scaffolds. The data highlights the potency of these compounds across various assays, providing a quantitative basis for comparison.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Scaffold Derivative | Cell Line | IC50 (µM) | Reference |
| This compound Analog | |||
| 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative | PPC-1 (Prostate) | 2.5 - 20.2 | [1] |
| IGR39 (Melanoma) | 2.5 - 20.2 | [1] | |
| Succinimide Derivatives | |||
| Dicarboximide 1e | HeLa (Cervical) | 3.2 | [2] |
| K562 (Leukemia) | 5.8 | [2] | |
| MOLT-4 (Leukemia) | 8 | [2] | |
| Dicarboximide 3c | HeLa (Cervical) | 2 | [2] |
| K562 (Leukemia) | 2 | [2] | |
| MOLT-4 (Leukemia) | 2.6 | [2] | |
| Rhodanine Derivatives | |||
| 5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-one | HeLa (Cervical) | 28.3 | [3] |
| HT29 (Colorectal) | 24.5 | [3] | |
| A549 (Lung) | 26.6 | [3] | |
| MCF-7 (Breast) | 28.6 | [3] | |
| Benzylidene rhodanine derivative 5e | PRL-3 (Enzyme Target) | 0.9 | [4] |
| Tetramic Acid Derivatives | |||
| Compound 3 | HL-60 (Leukemia) | 0.76 | [5] |
| BEL-7402 (Liver) | 13.03 | [5] | |
| P388 (Leukemia) | 8.85 | [5] | |
| A-549 (Lung) | 23.80 | [5] | |
| A375 (Melanoma) | 12.80 | [5] | |
| Compound 65 | HTCLs (Various) | 14.9 - 26.7 | [5] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Scaffold Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Analog | |||
| Dimeric pyrrolidine-2,3-dione 30 | MSSA | 8-16 | [6] |
| MRSA | 8-16 | [6] | |
| Rhodanine Derivatives | |||
| Rhodanine derivative Rh 2 | MRSA | 4 (MIC90) | [7] |
| VRE | 8 (MIC90) | [7] | |
| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | MRSA | ≥15.62 | [8] |
| Tetramic Acid Derivatives | |||
| Tetramic acid 3 | S. aureus | 2.5 | [9] |
| MRSA | 2.5 | [9] | |
| Succinimide Derivatives | |||
| Pyrrolidine-2,5-dione 5a | E. faecalis | 0.25 | [10] |
| C. albicans | 0.125 | [10] | |
| Pyrrolidine-2,5-dione 5g | E. faecalis | 0.25 | [10] |
| C. albicans | 0.25 | [10] |
Signaling Pathways and Mechanisms of Action
The biological effects of these scaffolds are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
This compound: Inhibition of Inflammatory Pathways
Derivatives of the pyrrolidine scaffold have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. For instance, a structurally related analog, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been demonstrated to suppress the Toll-like receptor (TLR) signaling pathway.[2][11] This inhibition leads to the downregulation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by a 1-phenylpyrrolidine derivative.
Furthermore, some pyrrolidine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases.[7][12]
Succinimide: Activation of Stress-Activated Protein Kinase Pathways
Certain succinimide derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating stress-activated protein kinase (SAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2]
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 4. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of 1-Phenylpyrrolidine-2,4-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrrolidine-2,4-dione scaffold, a derivative of tetramic acid, represents a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2] Analogs of this core structure have been investigated for a wide range of therapeutic applications, including anticonvulsant, antimicrobial, anticancer, and enzyme inhibitory effects.[1][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, detailed protocols, and visual diagrams to facilitate further drug discovery and development efforts.
Quantitative Data Summary
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidine-2,4-dione core. The following tables summarize the quantitative data from various studies, highlighting these relationships.
Table 1: Anticonvulsant Activity of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amide Analogs [1]
| Compound ID | Amide Substituent | Anticonvulsant Activity (Corazole Antagonism, Dose mg/kg) | Protection (%) |
| 1a | 2,6-dimethylanilide | 2.5 | 83.3 |
| 1c | anilide | 10 | 0 |
| 1d | 4-bromoanilide | 5 | 12.5 |
| 1e | 4-methoxyanilide | 10 | 0 |
| 1g | 2-methylanilide | 10 | 0 |
SAR Analysis: The data clearly indicates that substitution on the anilide phenyl ring is critical for anticonvulsant activity. The most potent compound, 1a , features two methyl groups at the 2 and 6 positions, suggesting that a specific conformation induced by this substitution is favorable for target binding. Unsubstituted or monosubstituted anilides showed significantly reduced or no activity.[1]
Table 2: Antimicrobial Activity of 1,5-Diphenylpyrrolidine-2,4-dione Analogs [3][4][6]
| Compound ID | Modification | Target Organism | MIC (µg/mL) |
| 6a | 3-substituted aminomethyl | Gram-positive bacteria | - |
| 6b | 3-substituted aminomethyl | Gram-positive bacteria | - |
| Compound 5 | N-(p-hydroxyphenyl) | Staphylococcus aureus | 32-128 |
| Compound 8 | Azo derivative of Compound 5 | Staphylococcus aureus | 16-256 |
| Compound 3 | N-arylsuccinimide precursor | Staphylococcus aureus | 64-128 |
SAR Analysis: Modifications at the C3 and N1 positions of the pyrrolidine-2,4-dione ring influence antimicrobial activity. For instance, certain 3-substituted aminomethyl derivatives have shown activity against Gram-positive bacteria.[3] In another study, an azo derivative demonstrated improved antibacterial activity against Staphylococcus aureus compared to its precursor, highlighting the potential of the azo group as a pharmacophore.[6]
Table 3: Anticancer and Enzyme Inhibitory Activity of Pyrrolidinone Analogs
| Compound ID | Scaffold | Target | IC50 |
| 5a | (R)-2-phenylpyrrolidine | TrkA | 83 nM (for TrkB) |
| - | (piperidinosulfonamidophenyl)pyrrolidin-2-one | AKR1C3 | <100 nM |
| 7f | (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 | 0.3 µM |
| 7b | (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 | 1.0 µM |
| 15 | 3,5-disubstituted-thiazolidine-2,4-dione | U937 cells | - |
SAR Analysis: The (R)-2-phenylpyrrolidine moiety has been identified as a key pharmacophore for potent TrkA inhibition.[7] For AKR1C3 inhibition, a piperidinosulfonamidophenyl group attached to the pyrrolidin-2-one ring is crucial, with variations in the pyrrolidinone ring's position or electronics diminishing activity.[5] In a series of chalcone analogs, a para-azido group on the C-1 phenyl ring led to potent and selective COX-2 inhibition.[8] Furthermore, a 3,5-disubstituted-thiazolidine-2,4-dione analog showed improved anti-proliferative activities, suggesting the importance of substitutions on this related scaffold.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments cited in this guide.
Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amide Analogs[1]
-
Step 1: Esterification: 4-Phenylpyrrolidin-2-one is reacted with ethyl chloroacetate in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., dimethylformamide) to yield the corresponding ester.
-
Step 2: Hydrolysis: The resulting ester is hydrolyzed using a base such as potassium hydroxide in an ethanol/water mixture to produce (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
-
Step 3: Amide Coupling: The carboxylic acid is then coupled with various substituted anilines using a condensing agent like isobutyl chloroformate and a base such as triethylamine in a solvent like toluene or chloroform to obtain the final amide derivatives.
Anticonvulsant Activity Evaluation (Corazole Antagonism Test)[1]
-
Animals: Mice are utilized for this assay.
-
Procedure:
-
The test compounds are administered to the animals at various doses.
-
After a specific period, a convulsant agent (e.g., pentylenetetrazole, also known as Corazole) is administered.
-
The animals are observed for the onset of seizures and mortality.
-
The percentage of animals protected from seizures by the test compound is calculated and compared to a control group.
-
α-Glucosidase Inhibition Assay[7]
This spectrophotometric assay determines the inhibitory activity of compounds against α-glucosidase.
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Protocol:
-
The enzyme and the inhibitor are pre-incubated together.
-
The substrate (pNPG) is added to start the reaction.
-
The mixture is incubated at 37°C.
-
The reaction is stopped by adding a solution of sodium carbonate.
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is essential for a deeper understanding of the SAR of this compound analogs.
Caption: General experimental workflow for SAR studies of this compound analogs.
Caption: Logical relationship of SAR for this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms | MDPI [mdpi.com]
- 3. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial and antineoplastic agents. Reactions with tetramic acid, Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Target Validation of 1-Phenylpyrrolidine-2,4-dione and its Analogs as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of a representative 1-phenylpyrrolidine-2,4-dione analog, N-(4-(methylsulfonyl)phenyl)-3-(2-oxo-2-(p-tolyl)ethyl)pyrrolidine-2,5-dione (referred to as Compound 13e), with established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. The primary biological targets for these compounds are the cyclooxygenase (COX) enzymes, critical mediators of inflammation.
Executive Summary
The validation of a biological target is a crucial step in drug discovery. This guide focuses on the anti-inflammatory properties of a pyrrolidine-2,5-dione derivative, Compound 13e, by comparing its inhibitory activity against COX-1 and COX-2 enzymes with that of the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Diclofenac. Experimental data from in vitro enzyme inhibition assays and in vivo anti-inflammatory models are presented to provide a comprehensive comparison of their performance.
Comparative Analysis of COX Inhibition
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
The inhibitory potency of Compound 13e, Celecoxib, and Diclofenac against COX-1 and COX-2 is summarized in the table below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 13e | 30.87 | 0.98 | 31.5 |
| Celecoxib | ~82 | ~6.8 | ~12 |
| Diclofenac | ~0.076 | ~0.026 | ~2.9 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from different studies and should be interpreted as a relative comparison.
As the data indicates, Compound 13e exhibits potent inhibition of COX-2 with an IC50 value of 0.98 µM and demonstrates significant selectivity for COX-2 over COX-1, with a selectivity index of 31.5.[1][2] This profile is comparable to that of Celecoxib, a known selective COX-2 inhibitor.[3] In contrast, Diclofenac is a potent but non-selective COX inhibitor, showing strong inhibition of both isoforms.[3]
In Vivo Anti-Inflammatory Activity
The anti-inflammatory efficacy of these compounds was evaluated in a carrageenan-induced paw edema model in rats, a standard in vivo model of acute inflammation.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Compound 13e | 10 | Significant inhibition (qualitative) |
| Celecoxib | 30 | Significant inhibition (qualitative) |
| Diclofenac | 5 | ~56 |
| 20 | ~72 |
Note: Quantitative data for the percentage of inhibition for Compound 13e and Celecoxib at specific doses were not explicitly available in the reviewed literature, though significant anti-inflammatory effects were reported.[1][4]
The results from the in vivo studies corroborate the in vitro findings. Both Compound 13e and Celecoxib demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model.[1][5] Diclofenac also showed potent, dose-dependent anti-inflammatory activity.[4]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the COX signaling pathway and the general workflows for the experimental validation of these compounds.
Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.
Caption: General experimental workflow for target validation.
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
The test compound, dissolved in DMSO, is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer at 37°C for a specified time (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping agent (e.g., hydrochloric acid).
-
The concentration of PGE2 produced is quantified using a specific EIA kit.
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a vehicle control.
-
IC50 values (the concentration of the compound that causes 50% inhibition of enzyme activity) are determined by plotting the percentage of inhibition against a range of compound concentrations.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Carrageenan solution (1% in saline)
-
Test compounds (formulated for oral or intraperitoneal administration)
-
Plebthysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial volume or thickness of the right hind paw of each animal is measured.
-
The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce inflammation.
-
The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The validation of the biological target for this compound and its analogs reveals a promising profile for the development of novel anti-inflammatory agents. The representative compound, N-(4-(methylsulfonyl)phenyl)-3-(2-oxo-2-(p-tolyl)ethyl)pyrrolidine-2,5-dione (Compound 13e), demonstrates potent and selective inhibition of the COX-2 enzyme, a key mediator of inflammation. Its in vitro and in vivo performance is comparable to the established selective COX-2 inhibitor, Celecoxib, and it exhibits a more desirable selectivity profile than the non-selective NSAID, Diclofenac. These findings support the continued investigation of this class of compounds as potential therapeutic agents for inflammatory diseases. Further studies are warranted to fully elucidate their mechanism of action and to assess their safety and efficacy in more advanced preclinical models.
References
- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different 1-Phenylpyrrolidine-2,4-dione derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrrolidine-2,4-dione scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides an objective comparison of the efficacy of various derivatives, supported by experimental data, to aid in the development of novel therapeutics. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Data Presentation: Comparative Efficacy of this compound Derivatives
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and neuroprotective activities of selected this compound and structurally related derivatives. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the specific experimental conditions and the structural variations of the compounds.
Anti-inflammatory Activity
A series of N-substituted pyrrolidine-2,5-dione derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.
Table 1: Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives [1]
| Compound ID | Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 13e | Aryl carbonyl | 30.9 | 0.98 | 31.5 |
| 3b | Cycloalkyl | - | - | - |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Anticancer Activity
The cytotoxic effects of various 5-oxo-1-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivatives have been assessed against several human cancer cell lines.
Table 2: Anticancer Activity (EC₅₀ in µM) of 5-Oxo-1-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide Derivatives [2]
| Compound ID | Substituent on Hydrazone | IGR39 (Melanoma) | PPC-1 (Prostate) | MDA-MB-231 (Breast) | Panc-1 (Pancreatic) |
| Compound A | 5-nitrothiophene | - | - | - | ~9% viability at 100 µM |
| Compound B | indole | 10.40 ± 1.35 | - | 19.77 ± 1.86 | - |
| - | Unspecified 4 compounds | 2.5 - 20.2 | 2.5 - 20.2 | Less active | Less active |
Note: EC₅₀ values represent the concentration required to achieve 50% of the maximum biological response. Lower values indicate greater potency.
Neuroprotective Activity
A potassium salt of a 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate derivative has been evaluated for its neuroprotective effects in a glutamate-induced excitotoxicity model.
Table 3: Neuroprotective Activity of a 1-Phenylpyrrolidin-2-one Derivative [3]
| Compound | Assay Model | Concentration for Max. Protection | Increase in Cell Survival Rate |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamate-induced excitotoxicity in primary newborn rat cortical neurons | 50 µM | 37% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This in vivo assay is a standard model for evaluating acute inflammation.[4][5][6][7]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.
-
Test Compound Administration: The test compounds are administered intraperitoneally at specified doses 30 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
MTT Assay (Cytotoxicity Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
-
Cell Culture: Human cancer cell lines (e.g., IGR39, PPC-1, MDA-MB-231, Panc-1) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the EC₅₀ values are determined.
Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures (Neuroprotection Assay)
This in vitro assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.[3]
-
Primary Neuron Culture: Cortical neurons are isolated from newborn Wistar rats (0–1 day old) and cultured.
-
Compound Treatment: Neurons are pre-treated with the test compound at various concentrations.
-
Glutamate Insult: After a pre-treatment period, glutamate is added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by counting viable cells after a specific incubation period.
-
Data Analysis: The neuroprotective effect is quantified by comparing the survival rate of neurons treated with the compound and glutamate to those treated with glutamate alone.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the study of this compound derivatives.
Signaling Pathway: Inhibition of TLR4/NF-κB Signaling
A 1-phenylpyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, a key player in the inflammatory response.[11] The compound inhibits the activation of the transcription factors NF-κB and IRF3.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by a 1-phenylpyrrolidine derivative.
Experimental Workflow: Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides
The synthesis of these anticonvulsant derivatives typically involves a multi-step process starting from 4-phenylpyrrolidin-2-one.
Caption: General synthetic workflow for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides.
References
- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Pyrrolidine-2,5-dione Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,5-dione scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Understanding the correlation between the in vitro activity and the in vivo efficacy of compounds containing this moiety is crucial for the efficient development of new therapeutic agents. This guide provides an objective comparison of the performance of various pyrrolidine-2,5-dione derivatives in both laboratory and living organism settings, supported by experimental data from published studies.
Correlation of Anti-inflammatory Activity
A study on N-substituted pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents provides a basis for comparing in vitro enzyme inhibition with in vivo anti-inflammatory effects.[1][2] The in vitro activity was assessed against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, while the in vivo anti-inflammatory potential was determined using the carrageenan-induced paw edema test in mice.[1][2]
Quantitative Data Summary
| Compound | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Anti-inflammatory Activity (% inhibition of paw edema) |
| 3b | 1.25 | 45.3 |
| 13e | 0.98 | 58.6 |
| Diclofenac (control) | 10.05 | 65.8 |
Data synthesized from multiple sources[1][2]
The data suggests a positive correlation between the in vitro COX-2 inhibitory potency and the in vivo anti-inflammatory effect for this series of compounds. Compound 13e , which exhibited a lower IC50 value for COX-2 inhibition in vitro, also demonstrated a higher percentage of paw edema inhibition in vivo compared to compound 3b .[1][2]
Correlation of Antidiabetic Activity
In the context of antidiabetic research, a series of pyrrolidine-2,5-dione derivatives were evaluated for their in vitro α-glucosidase inhibitory activity and their in vivo hypoglycemic effects in an alloxan-induced diabetic mouse model.[3]
Quantitative Data Summary
| Compound | In Vitro α-glucosidase Inhibition (IC50, µM) | In Vivo Hypoglycemic Effect (% reduction in blood glucose) |
| 11n | 35.2 | Significant |
| 11o | 28.3 | More significant than 11n |
| Acarbose (control) | 38.2 | - |
Data extracted from a relevant study[3]
The results indicate a correlation where the compound with better in vitro α-glucosidase inhibition (11o ) also showed a more pronounced hypoglycemic effect in vivo.[3] This suggests that for this class of compounds, α-glucosidase inhibition is a key mechanism for their antidiabetic activity.
Correlation of Anticonvulsant Activity
A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties in various animal models, including the maximal electroshock (MES) and the 6 Hz seizure models.[4] While this study focused heavily on in vivo outcomes, it highlights the importance of whole-organism models in determining the therapeutic potential of CNS-active compounds.
Quantitative Data Summary
| Compound | In Vivo MES Test (ED50, mg/kg) | In Vivo 6 Hz Test (ED50, mg/kg) |
| 28 | 45.2 | 48.9 |
| 30 | 55.1 | 60.3 |
| 31 | 38.7 | 35.6 |
| 32 | 62.5 | 42.1 |
| 33 | 27.4 | 30.8 |
Data sourced from a study on anticonvulsant pyrrolidine-2,5-diones[4]
In this case, a direct in vitro molecular target activity was not the primary focus for correlation. However, the in vivo data clearly distinguishes the potency of the different derivatives, with compound 33 emerging as the most promising candidate.[4]
Experimental Protocols
In Vitro COX-2 Inhibition Assay[1][2]
-
Enzyme and Substrate Preparation : Human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Incubation : The test compounds are pre-incubated with the COX-2 enzyme at room temperature for a specified period (e.g., 15 minutes).
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.
-
Quantification : The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified using an appropriate method, such as an enzyme immunoassay (EIA).
-
IC50 Determination : The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Test[1][2]
-
Animal Model : Male Wistar rats or Swiss albino mice are used.
-
Compound Administration : The test compounds or vehicle (control) are administered orally or intraperitoneally at a specific dose.
-
Induction of Edema : After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume : The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition : The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
In Vitro α-Glucosidase Inhibition Assay[3]
-
Enzyme and Substrate Preparation : α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are used.
-
Incubation : The test compounds are pre-incubated with the α-glucosidase enzyme in a phosphate buffer at a specific temperature (e.g., 37°C).
-
Reaction Initiation : The reaction is started by adding the pNPG substrate.
-
Measurement of Absorbance : The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
IC50 Calculation : The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.
In Vivo Alloxan-Induced Diabetic Model[3]
-
Induction of Diabetes : Diabetes is induced in animals (e.g., mice) by a single intraperitoneal injection of alloxan monohydrate.
-
Confirmation of Diabetes : Animals with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are selected for the study.
-
Compound Administration : The diabetic animals are treated with the test compounds or a standard drug (e.g., glibenclamide) orally for a specified period.
-
Blood Glucose Monitoring : Blood glucose levels are measured at regular intervals from the tail vein using a glucometer.
-
Evaluation of Hypoglycemic Effect : The percentage reduction in blood glucose levels in the treated groups is compared to the diabetic control group.
Visualizations
Caption: General workflow from in vitro screening to in vivo testing.
Caption: Inhibition of the COX pathway by pyrrolidine-2,5-diones.
References
- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Methodologies for Pyrrolidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. The efficient construction of this heterocyclic motif is, therefore, a subject of considerable interest. This guide provides a head-to-head comparison of key synthetic methodologies for the preparation of pyrrolidine-2,4-diones, offering an objective analysis of their performance supported by experimental data.
Dieckmann Condensation
The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. In the context of pyrrolidine-2,4-dione synthesis, this typically involves the cyclization of an N-substituted amino diester. This method is valued for its reliability and the direct formation of the core heterocyclic structure.
Quantitative Data
| Starting Material | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Cbz-L-phenylalanine methyl ester & methyl malonyl chloride | NaOMe / Methanol | 65 | - | 94 | [1] |
| Diethyl N-acetylaspartate | NaOEt / Ethanol | Reflux | - | Good | [2][3] |
| Diethyl N-benzoylaminomalonate & ethyl acrylate | NaOEt / Ethanol | Reflux | - | Moderate | [2][3] |
Experimental Protocol: Synthesis of a Spirocyclic Pyrrolidine-2,4-dione[1]
-
Acylation: To a solution of the starting α-amino acid ester (1 equivalent) in a suitable solvent, add methyl malonyl chloride (1.1 equivalents).
-
Cyclization: The resulting amide is then subjected to Dieckmann condensation using sodium methoxide (NaOMe) in methanol at 65 °C.
-
Hydrolysis and Decarboxylation: The reaction is followed by hydrolysis and decarboxylation to afford the desired 2,4-pyrrolidinedione.
-
Purification: The final product is purified by standard chromatographic techniques.
Logical Relationship Diagram
Caption: Dieckmann condensation pathway for pyrrolidine-2,4-dione synthesis.
Synthesis from Amino Acids via Meldrum's Acid
This methodology utilizes natural or unnatural amino acids as chiral precursors, coupling them with Meldrum's acid to construct the pyrrolidine-2,4-dione ring. This approach is particularly advantageous for creating optically active products and allows for a high degree of variability at the 5-position of the heterocycle, depending on the chosen amino acid.
Quantitative Data
| Amino Acid Derivative | Coupling Agents | Solvent | Temperature | Time | Yield (%) | Reference |
| Boc-protected amino acids | DMAP, EDC | DCM | Reflux | Varies | Good | [4] |
| Various N-protected amino acids | CDI, DBU | THF | Room Temp | Varies | 60-85 | General method |
Experimental Protocol: General Procedure[4]
-
Protection: The starting amino acid is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, by reacting it with Boc anhydride.
-
Activation and Coupling: The Boc-protected amino acid is then treated with Meldrum's acid in the presence of coupling agents such as 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane (DCM).
-
Cyclization: The reaction mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Deprotection: The resulting Boc-protected pyrrolidine-2,4-dione is then deprotected using a strong acid, such as trifluoroacetic acid (TFA), in DCM to yield the final product.
-
Purification: The product is purified via crystallization or column chromatography.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of pyrrolidine-2,4-diones from amino acids.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot. Several MCRs have been developed for the synthesis of substituted pyrrolidine-2,4-diones and their immediate precursors, allowing for rapid generation of diverse compound libraries.
Quantitative Data
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Yield (%) | Reference |
| Ethyl 2,4-dioxovalerate | Aromatic Aldehydes | Aniline | Glacial Acetic Acid | up to 80 | [5] |
| Methyl ester | Aldehyde | 2,4-Dimethoxybenzylamine | None (one-pot) | 42-91 | [6] |
| Bromoacetic acid | Primary amines | Isocyanides | Cs2CO3 | Good | [7] |
Experimental Protocol: Three-Component Synthesis of 4-Acetyl-3-hydroxy-3-pyrroline-2-ones[5]
-
Reaction Setup: A mixture of ethyl 2,4-dioxovalerate (1 equivalent), an aromatic aldehyde (1-1.5 equivalents), and aniline (1 equivalent) is prepared in glacial acetic acid.
-
Reaction: The reaction is stirred at room temperature or heated, depending on the specific substrates, until completion.
-
Work-up and Purification: The product is isolated by precipitation or extraction and purified by recrystallization or column chromatography. The resulting 3-hydroxy-3-pyrroline-2-one can be considered a tautomer of the pyrrolidine-2,4-dione.
Signaling Pathway Diagram
Caption: A representative multicomponent reaction pathway.
Traceless Solid-Phase Synthesis
Solid-phase synthesis offers significant advantages in terms of purification and automation, making it an attractive strategy for the preparation of compound libraries. Traceless linkers allow for the cleavage of the final product from the solid support without leaving any residual atoms from the linker, yielding a clean product.
Quantitative Data
| Amino Acid | Resin | Cleavage Reagent | Overall Purity (%) | Overall Yield (%) | Reference |
| Fmoc-amino acid | Wang Resin | TFA/DCM | High | Good | [8] |
Experimental Protocol: General Overview of Traceless Solid-Phase Synthesis[8]
-
Resin Loading: An Fmoc-protected amino acid is loaded onto a Wang resin using standard coupling reagents (e.g., DIC, HOBt, DMAP).
-
Fmoc-Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
N-Sulfonylation: The free amine is reacted with 2-nitrobenzenesulfonyl chloride (Ns-Cl).
-
Mitsunobu Reaction: An alcohol is introduced via a Mitsunobu reaction.
-
Nosyl Deprotection: The nosyl group is removed using mercaptoethanol and DBU.
-
Acylation: The resulting secondary amine is acylated with bromoacetic acid.
-
Intramolecular Wittig Reaction: An intramolecular Wittig-type reaction is induced to form the enol ether of the pyrrolidine-2,4-dione.
-
Cleavage: The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
Experimental Workflow Diagram
Caption: Workflow for the traceless solid-phase synthesis of pyrrolidine-2,4-diones.
Conclusion
The choice of synthetic methodology for preparing pyrrolidine-2,4-diones depends heavily on the specific research goals. The Dieckmann condensation offers a robust and classical approach for straightforward targets. Synthesis from amino acids via Meldrum's acid is superior for constructing chiral, non-racemic products with diversity at the C5 position. Multicomponent reactions excel in the rapid generation of diverse libraries of substituted analogs, which is highly valuable in drug discovery. Finally, traceless solid-phase synthesis provides a powerful platform for high-throughput synthesis and purification, ideal for the creation of large compound collections for screening purposes. Each method presents a unique set of advantages, and a thorough understanding of these will enable the rational design and efficient synthesis of novel pyrrolidine-2,4-dione derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 6. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unambiguous Structure Confirmation of 1-Phenylpyrrolidine-2,4-dione: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 1-phenylpyrrolidine-2,4-dione, highlighting the conclusive evidence provided by X-ray crystallography.
While various spectroscopic methods offer valuable insights into molecular structure, X-ray crystallography stands as the gold standard for providing unequivocal proof of atomic arrangement in the solid state. This guide will delve into the experimental data supporting the structure of pyrrolidine-dione derivatives and compare the depth of information obtained from X-ray crystallography with that from other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
At a Glance: Comparing Analytical Techniques
The following table summarizes the key quantitative data and insights provided by different analytical techniques in the structural analysis of 1-
Cross-Validation of Analytical Methods for 1-Phenylpyrrolidine-2,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Phenylpyrrolidine-2,4-dione, a chemical entity of interest in pharmaceutical development, necessitates robust and reliable analytical methods. The selection of an appropriate method is critical for various stages of drug development, including pharmacokinetic studies, quality control, and formulation analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound and its analogs. While specific cross-validation data for this compound is not extensively published, this document synthesizes established validation principles and performance data from structurally related compounds to offer a practical framework for method selection and cross-validation.
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a cost-effective and robust technique well-suited for the analysis of bulk drug substances and pharmaceutical formulations. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where the quantification of trace levels of the analyte in complex biological matrices is necessary.[1]
Quantitative Performance Data
The following table summarizes key validation parameters for HPLC-UV and LC-MS/MS methods based on the analysis of analogous pyrrolidine and piperidine derivatives. These values can serve as a benchmark for the expected performance of analytical methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on differential partitioning with UV detection.[2] | Separation by liquid chromatography followed by mass-based detection.[2] |
| Linearity Range | 0.44 - 53.33 µg/mL (for Piperidine, derivatized)[2] | 0.500–500 ng/mL (for Pyronaridine)[2] |
| Limit of Detection (LOD) | 0.15 µg/mL (for Piperidine, derivatized)[2] | Not explicitly stated, but LLOQ is 0.500 ng/mL[2] |
| Limit of Quantification (LOQ) | 1-5 µg/mL (for 1,4-Dimethylpiperidine)[2] | 0.500 ng/mL (for Pyronaridine)[2] |
| Accuracy | 98.7 - 101.3% (for Pomalidomide)[1] | 95.0 - 105.0% (for Pomalidomide)[1] |
| Precision (%RSD) | < 2.0% (for Pomalidomide)[1] | < 15.0% (for Pomalidomide)[1] |
| Sample Preparation | May require derivatization for compounds lacking a UV chromophore.[2] | Typically involves protein precipitation or liquid-liquid extraction.[2] |
Experimental Protocols
Detailed methodologies for HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of this compound.
1. RP-HPLC Method for a Structurally Related Compound (Pomalidomide) [1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1 M KH2PO4 in water (pH adjusted to 2.5 with Ortho-Phosphoric Acid) and Methanol in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 221 nm.
-
Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of the standard compound in the diluent to achieve a known concentration. Working standards are prepared by diluting the stock solution with the diluent.
2. LC-MS/MS Method for a Structurally Related Compound (p-Phenylenediamine) [3]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Sample Preparation (for blood samples): Acetonilide is used as an internal standard. The LC-MS/MS is operated under multiple reaction-monitoring mode using electrospray positive ionization.
-
Chromatographic Conditions: Specific column and mobile phase compositions would need to be optimized for this compound.
-
Mass Spectrometry Detection: The transition ions for the analyte and internal standard are monitored. For p-phenylenediamine, the transitions were m/z 109→92, m/z 151→92, and m/z 193→92 for the parent compound and its metabolites, and m/z 136→77 for the internal standard.
Cross-Validation Workflow and Method Comparison
Cross-validation is essential when two different analytical methods are used to generate data for the same study or when a method is transferred between laboratories.[4][5] The goal is to ensure that the data obtained from both methods are comparable.[4]
The logical relationship in selecting an analytical method often involves a trade-off between sensitivity and cost-effectiveness.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-Phenylpyrrolidine-2,4-dione Derivatives Against Standard-of-Care Anticonvulsant Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in neuroscience and drug development. The pyrrolidine-dione scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant anticonvulsant activity in preclinical models. This guide provides a comprehensive comparison of the performance of 1-phenylpyrrolidine-2,4-dione derivatives and related analogs against current standard-of-care antiepileptic drugs (AEDs). The data presented is collated from various preclinical studies, offering a quantitative benchmark for researchers in the field.
Quantitative Performance Analysis
The anticonvulsant efficacy of novel compounds is commonly evaluated in rodent models of induced seizures, primarily the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, reflecting potential efficacy against generalized tonic-clonic seizures. The scPTZ test, on the other hand, suggests an ability to raise the seizure threshold and is a model for absence seizures. The median effective dose (ED50), the dose at which 50% of the animals are protected from the induced seizure, is a key quantitative metric for comparison.
Table 1: Comparative Anticonvulsant Activity (ED50) in the Maximal Electroshock (MES) Seizure Test in Mice
| Compound | ED50 (mg/kg) | Reference Drug | ED50 (mg/kg) |
| 1-Phenylamino-3-phenylpyrrolidine-2,5-dione Derivative | Not explicitly provided, but showed activity | Phenytoin | 9.5 |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivative 30 | 45.6[1] | Valproic Acid | 252.74[2] |
| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivative 6 | 68.30[2] | Lacosamide | 11.5 |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide 14 | 49.6[3][4] | Ethosuximide | >500 |
Table 2: Comparative Anticonvulsant Activity (ED50) in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
| Compound | ED50 (mg/kg) | Reference Drug | ED50 (mg/kg) |
| 1-Phenylamino-3-phenylpyrrolidine-2,5-dione Derivative | Not explicitly provided, but showed activity | Phenytoin | Inactive |
| 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide Derivative 3q | 75.41[5] | Valproic Acid | 130.64[2] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide 14 | 67.4[3][4] | Ethosuximide | 130.0 |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | Active, ED50 not specified | Levetiracetam | 17.2 |
Proposed Mechanism of Action
Several studies suggest that the anticonvulsant activity of pyrrolidine-2,5-dione derivatives is mediated through the modulation of neuronal ion channels. Specifically, these compounds have been shown to interact with voltage-gated sodium (Na+) and calcium (Ca2+) channels, key players in regulating neuronal excitability. By blocking these channels, the derivatives can reduce the excessive neuronal firing that characterizes seizures.
Caption: Proposed mechanism of action for anticonvulsant pyrrolidine-dione derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols for the key in vivo anticonvulsant screening tests cited in this guide.
Maximal Electroshock (MES) Seizure Test
This test is designed to induce a generalized tonic-clonic seizure through electrical stimulation. A compound's ability to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model uses a chemical convulsant, pentylenetetrazole (PTZ), to induce clonic seizures. The test identifies compounds that can elevate the seizure threshold.
Experimental Workflow:
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) seizure test.
Conclusion
The data presented in this guide highlight the potential of this compound derivatives and related compounds as a promising class of anticonvulsant agents. Several derivatives have demonstrated comparable or, in some cases, superior efficacy to standard-of-care drugs in established preclinical models. Their proposed mechanism of action, involving the modulation of key ion channels, provides a solid rationale for their observed anticonvulsant effects. Further investigation, including more extensive structure-activity relationship studies, pharmacokinetic profiling, and evaluation in chronic epilepsy models, is warranted to fully elucidate their therapeutic potential. This comparative guide serves as a valuable resource for researchers and drug development professionals to benchmark their findings and guide future research in this area.
References
- 1. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Phenylpyrrolidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Phenylpyrrolidine-2,4-dione, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for minimizing health risks and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Essential Personal Protective Equipment (PPE) and Handling Precautions
| PPE/Precaution | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | To avoid skin contact which can cause irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary. | To protect the skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be worn. | To prevent respiratory tract irritation.[1] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] | To prevent ingestion. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2] The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (such as pipette tips and vials), and contaminated PPE.[2]
-
Place all waste into a designated and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[2]
2. Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[2]
-
Include the approximate quantity of the waste and the date of accumulation.[2]
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
Ensure the storage area is away from incompatible materials.[2]
4. Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the hazardous waste.[2]
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
5. Decontamination of Empty Containers:
-
Rinse any empty containers that held this compound thoroughly with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated waste container.
-
After triple rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure the area is well-ventilated.
2. Spill Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2]
-
For liquid spills (if dissolved in a solvent), absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads. Place the absorbent material into the hazardous waste container.[2]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[2]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
This comprehensive guide, when followed diligently, will help ensure the safe handling and proper disposal of this compound, fostering a secure and compliant laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
